UAMC-3203 hydrochloride
Descripción
Propiedades
IUPAC Name |
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O2S.ClH/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21;/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHHIZXEXJBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UAMC-3203 Hydrochloride: A Technical Guide to a Potent Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. UAMC-3203 hydrochloride is a potent and selective small-molecule inhibitor of ferroptosis. Developed as an analog of ferrostatin-1, UAMC-3203 exhibits superior metabolic stability, solubility, and in vivo efficacy, making it a valuable tool for studying ferroptosis and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, synthesis, and detailed experimental protocols for its use in research settings.
Introduction
Ferroptosis is initiated by the accumulation of lipid-based reactive oxygen species (ROS) in an iron-dependent manner, leading to oxidative damage of cell membranes and eventual cell death.[1][2] This process is distinct from other forms of programmed cell death like apoptosis and necroptosis. The central event in ferroptosis is the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This cascade is normally suppressed by the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which reduces lipid hydroperoxides to non-toxic lipid alcohols.[3]
This compound is a third-generation ferroptosis inhibitor designed to overcome the limitations of earlier compounds like ferrostatin-1, which suffers from poor metabolic stability.[4][5] UAMC-3203 acts as a radical-trapping antioxidant (RTA), effectively halting the chain reaction of lipid peroxidation within the cell membrane.[6][7] Its enhanced pharmacokinetic profile and demonstrated in vivo efficacy in various disease models make it a subject of intense research.[8][9]
Physicochemical Properties and Data
This compound is a crystalline solid with improved solubility and stability compared to its predecessors.[4][10] Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Formal Name | 4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide, monohydrochloride | [10] |
| CAS Number | 2271358-65-5 | [10] |
| Molecular Formula | C₂₅H₃₇N₅O₂S · HCl | [10] |
| Formula Weight | 508.1 g/mol | [10] |
| Purity | ≥98% | [10] |
| Appearance | Crystalline solid | [10] |
Quantitative Biological Data
| Parameter | Value | Condition | Reference(s) |
| IC₅₀ (Ferroptosis Inhibition) | 10 nM | Erastin-induced ferroptosis in IMR-32 neuroblastoma cells | [10][11] |
| IC₅₀ (Ferroptosis Inhibition) | 12 nM | Erastin-induced ferroptotic cell death | [1][4] |
| Half-life (t₁/₂) in Human Microsomes | 20.5 hours | In vitro incubation | [11] |
| Half-life (t₁/₂) in Rat Microsomes | 16.5 hours | In vitro incubation | [11] |
| Half-life (t₁/₂) in Murine Microsomes | 3.46 hours | In vitro incubation | [11] |
| Solubility in PBS (pH 7.4) | 127.3 ± 17.3 µM | Room temperature, 72 hours | [3] |
| Solubility in Citrate Buffer (pH 6.0) | 127.9 ± 16.1 µM | Room temperature, 72 hours | [3] |
| Solubility in Citrate Buffer (pH 5.0) | 36.7 ± 5.7 µM | Room temperature, 72 hours | [3] |
Mechanism of Action
UAMC-3203 functions as a lipophilic radical-trapping antioxidant.[6] It intercalates into the phospholipid bilayer of cellular membranes, where it can directly scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[7] This mechanism is independent of the GPX4 pathway but effectively suppresses the downstream consequences of GPX4 inhibition or glutathione depletion.
Figure 1: Simplified signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.
Synthesis
The synthesis of UAMC-3203 has been reported by Devisscher L. et al. While the detailed, step-by-step protocol is proprietary and found within the primary literature, the general synthetic scheme involves the construction of a sulfonamide core followed by sequential amination reactions to introduce the cyclohexylamino and benzylamino moieties. The final step typically involves the coupling of the piperazinylethyl side chain. Researchers interested in the synthesis of UAMC-3203 should refer to the original publication for detailed procedures and characterization data.[7]
Experimental Protocols
In Vitro Ferroptosis Induction and Inhibition Assay
This protocol describes how to induce ferroptosis in a cell line susceptible to this form of cell death (e.g., IMR-32 neuroblastoma cells) and how to assess the inhibitory effect of UAMC-3203.
Materials:
-
IMR-32 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Erastin (ferroptosis inducer)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Sytox Green)
-
96-well plates
-
DMSO (for stock solutions)
Procedure:
-
Cell Seeding: Seed IMR-32 cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of UAMC-3203 in complete cell culture medium to achieve the desired final concentrations. Prepare a solution of erastin in complete cell culture medium at a concentration known to induce ferroptosis (e.g., 10 µM for IMR-32 cells).
-
Treatment:
-
For inhibitor testing, remove the old medium and add the medium containing the different concentrations of UAMC-3203. Pre-incubate for 1 hour.
-
Add the erastin solution to the wells already containing UAMC-3203.
-
Include control wells: cells with medium only, cells with DMSO vehicle control, and cells with erastin only.
-
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 13-24 hours).
-
Viability Assessment: Measure cell viability using a chosen reagent according to the manufacturer's protocol. For Sytox Green-based assays, fluorescence can be measured directly on a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results to determine the IC₅₀ value of UAMC-3203.
Figure 2: General experimental workflow for in vitro ferroptosis inhibition assay.
In Vivo Model of Acute Iron Poisoning
This protocol is a general guideline for assessing the efficacy of UAMC-3203 in a mouse model of acute iron poisoning, a condition where ferroptosis is implicated.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄)
-
Vehicle (e.g., 0.9% NaCl with 2% DMSO)
-
Blood collection supplies
-
Lactate dehydrogenase (LDH) assay kit
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Dosing Preparation: Prepare a solution of UAMC-3203 in the vehicle. Prepare a solution of FeSO₄ in water.
-
Treatment: Administer UAMC-3203 (e.g., 20 µmol/kg) or vehicle to the mice via intraperitoneal injection.
-
Induction of Iron Overload: After a set pre-treatment time, administer a high dose of FeSO₄ orally or intraperitoneally to induce acute iron poisoning.
-
Monitoring: Monitor the animals for signs of toxicity.
-
Blood Collection: At a predetermined time point after iron administration, collect blood samples via a method like cardiac puncture.
-
LDH Assay: Prepare plasma from the blood samples and measure the LDH levels using a commercial assay kit. Elevated LDH is an indicator of cell damage and death.
-
Data Analysis: Compare the plasma LDH levels between the vehicle-treated and UAMC-3203-treated groups to assess the protective effect of the inhibitor.
Western Blot for Ferroptosis Markers (GPX4 and 4-HNE)
This protocol describes the detection of key ferroptosis-related proteins by Western blot in cell or tissue lysates.
Materials:
-
Cell or tissue lysates from experimental groups
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-4-HNE)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-GPX4 and anti-4-HNE) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of GPX4 and the accumulation of 4-HNE protein adducts. A decrease in GPX4 and an increase in 4-HNE are indicative of ferroptosis.[8]
Conclusion
This compound represents a significant advancement in the development of ferroptosis inhibitors. Its favorable physicochemical and pharmacokinetic properties, combined with its potent radical-trapping antioxidant activity, make it an invaluable tool for researchers investigating the role of ferroptosis in health and disease. The detailed protocols provided in this guide are intended to facilitate the effective use of UAMC-3203 in a laboratory setting, enabling further elucidation of the complex mechanisms of ferroptosis and the exploration of its therapeutic potential.
References
- 1. Lipid-derived radical-trapping antioxidants suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 11. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Ferroptosis Inhibitors: UAMC-3203 Hydrochloride vs. Ferrostatin-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. Ferrostatin-1 (Fer-1) was one of the first synthetic antioxidants identified as a potent inhibitor of ferroptosis. However, its limitations, such as poor metabolic stability and solubility, have spurred the development of next-generation inhibitors. UAMC-3203 hydrochloride is a novel, drug-like analog of ferrostatin-1 designed to overcome these shortcomings. This technical guide provides a comprehensive comparison of this compound and ferrostatin-1, focusing on their core mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Mechanism of Action
Both this compound and ferrostatin-1 are radical-trapping antioxidants (RTAs) that act as potent inhibitors of ferroptosis.[1][2] Their primary mechanism involves scavenging lipid peroxyl radicals within cellular membranes, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[2][3] This protective effect is independent of iron chelation or inhibition of the ERK pathway. The core of their function lies in preventing the accumulation of lipid hydroperoxides, which are cytotoxic and drive the ferroptotic cell death cascade.
The central pathway in ferroptosis involves the inactivation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides.[4] Both UAMC-3203 and ferrostatin-1 function downstream of GPX4, directly quenching the lipid radicals that accumulate when GPX4 is inhibited or overwhelmed.
Quantitative Data Presentation
This compound consistently demonstrates superior potency, stability, and solubility compared to ferrostatin-1 across various studies. The following tables summarize the key quantitative data for these two compounds.
| Parameter | This compound | Ferrostatin-1 | Reference |
| IC50 (Erastin-induced ferroptosis in IMR-32 cells) | 10 nM | 33 nM | [5] |
| IC50 (Erastin-induced ferroptosis in HT-1080 cells) | 12 nM | 60 nM | [6][7] |
| In Vivo Efficacy | More effective in a mouse model of (multi)organ dysfunction and death | Less effective in in vivo models | [5][8] |
| Toxicity in mice | No toxicity observed after daily injection of 20 µmol/kg for 4 weeks | - | [9][10] |
| Parameter | This compound | Ferrostatin-1 | Reference |
| Water Solubility (pH 7.4) | 127.3 ± 17.3 µM | Poor | [5] |
| Solubility in DMSO | 94 mg/mL | 125 mg/mL | [7][11] |
| Metabolic Stability (Human Microsomes, t1/2) | 20.5 hours | 0.1 hours | [5][11] |
| Plasma Stability (Human, % recovery at 6h) | 84% | 47% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate and compare ferroptosis inhibitors like this compound and ferrostatin-1.
Induction of Ferroptosis in Cell Culture
This protocol describes the induction of ferroptosis using erastin or RSL3, which inhibit system Xc- and GPX4, respectively.
-
Materials:
-
Cell line of interest (e.g., HT-1080, IMR-32)
-
Complete cell culture medium
-
Erastin (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Ferrostatin-1 (stock solution in DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.
-
Pre-treatment with Inhibitors: Pre-treat cells with various concentrations of this compound or ferrostatin-1 for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Ferroptosis: Add a ferroptosis inducer, such as erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM), to the wells.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 12, 24, or 48 hours). The optimal time will vary depending on the cell line and inducer concentration.
-
Assessment: Proceed with cell viability or lipid peroxidation assays.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells treated as described in the ferroptosis induction protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Following the incubation period with inducers and inhibitors, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Lipid Peroxidation Assay (C11-BODIPY™ 581/591 Staining)
This assay uses a fluorescent probe to detect lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
-
Materials:
-
Cells treated as described in the ferroptosis induction protocol
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Flow Cytometry:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The shift from red to green fluorescence indicates lipid peroxidation.
-
-
Conclusion
This compound represents a significant advancement over ferrostatin-1 as a ferroptosis inhibitor. Its superior potency, metabolic stability, and solubility make it a more promising candidate for in vivo studies and potential therapeutic applications. The enhanced pharmacokinetic profile of UAMC-3203 suggests it may be more effective in reaching and protecting target tissues in various disease models where ferroptosis plays a pathogenic role.[12] While ferrostatin-1 remains a valuable tool for in vitro research, the improved drug-like properties of UAMC-3203 position it as a lead compound for the development of novel treatments targeting ferroptosis-driven diseases. Further research, including investigations into potential off-target effects, will be crucial in fully elucidating the therapeutic potential of UAMC-3203.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
UAMC-3203 Hydrochloride: A Technical Whitepaper on its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
UAMC-3203 hydrochloride is a potent and selective third-generation ferroptosis inhibitor that has demonstrated significant therapeutic potential in a range of preclinical models.[1] Developed as an analog of ferrostatin-1 (Fer-1), UAMC-3203 was designed to overcome the limitations of earlier ferroptosis inhibitors, namely poor metabolic stability and limited solubility.[2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] It has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain types of cancer.[3][4] As a lipophilic radical-trapping antioxidant, UAMC-3203 acts by inserting into the phospholipid bilayer of cell membranes and halting the chain reaction of lipid peroxidation, thereby preventing ferroptotic cell death.[1]
Physicochemical Properties and In Vitro Potency
This compound was synthesized to improve upon the drug-like properties of Fer-1.[2] Key physicochemical and in vitro data are summarized below.
| Parameter | UAMC-3203 | Ferrostatin-1 (Fer-1) | Reference |
| IC50 (Ferroptosis Inhibition) | 10 nM (erastin-induced in IMR-32 cells) | 33 nM | [5][6] |
| Metabolic Stability (Human Microsomes, t1/2) | 20 hours | 0.1 hours | [5] |
| Plasma Stability (Human, % recovery at 6h) | 84% | 47% | [5] |
| Aqueous Solubility (pH 7.4) | 127.3 ± 17.3 µM | Poor | [5] |
Mechanism of Action: Inhibition of Ferroptosis
UAMC-3203's primary mechanism of action is the inhibition of ferroptosis through its activity as a radical-trapping antioxidant. The process of ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) and is dependent on the presence of iron. The enzyme glutathione (B108866) peroxidase 4 (GPX4) is a key regulator of ferroptosis, as it reduces lipid hydroperoxides to non-toxic lipid alcohols. When GPX4 is inhibited or depleted, lipid hydroperoxides accumulate, leading to oxidative damage and cell death. UAMC-3203 is believed to intercalate into cellular membranes and directly scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing cell death.[1]
Figure 1: Simplified signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.
Preclinical Development and In Vivo Efficacy
UAMC-3203 has been evaluated in several preclinical models, demonstrating its therapeutic potential in various disease contexts.
Corneal Epithelial Wound Healing
In a study investigating corneal wound healing, UAMC-3203 was shown to promote the healing of alkali-induced corneal wounds in ex vivo mouse eyes.[5] The compound was well-tolerated in rats following topical administration.[5]
| Model | Concentration | Outcome | Reference |
| In vitro (Human Corneal Epithelial cells) | 10 nM | Optimal wound healing effect | [5] |
| Ex vivo (Alkali-induced corneal wounded mice eye) | 10 µM | Significant decrease in wound area | [5] |
| In vivo (Rat eye tolerability) | 100 µM solution | Well-tolerated with no signs of toxicity | [5] |
Myocardial Dysfunction
UAMC-3203, alone or in combination with the iron chelator deferoxamine (B1203445) (DFO), was found to improve post-resuscitation myocardial dysfunction in a rat model of cardiac arrest.[4][7] Treatment with UAMC-3203 upregulated the expression of GPX4 and decreased the levels of 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation.[4]
| Model | Treatment | Key Findings | Reference |
| Rat model of cardiac arrest | UAMC-3203 | Reduced severity of myocardial dysfunction, upregulated GPX4, decreased 4-HNE | [4] |
| Rat model of cardiac arrest | UAMC-3203 + DFO | Further increased GPX4 expression, lowered cardiac non-heme iron content | [4] |
Spinal Cord Injury
In a mouse model of spinal cord injury, daily intraperitoneal injections of this compound (15 mg/kg) were assessed for both acute and chronic effects, demonstrating its potential to reduce white matter damage and improve locomotor control.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of UAMC-3203 on Human Corneal Epithelial (HCE) cells was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
HCE cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with varying concentrations of UAMC-3203 (10 nM, 1 µM, 10 µM, and 50 µM) for 3 hours.
-
After incubation, the treatment medium was removed, and MTT solution was added to each well.
-
The plates were incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control.
Figure 2: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
In Vivo Acute Ocular Tolerability Study
The acute tolerability of UAMC-3203 was assessed in rats.[5]
-
A 100 µM solution of UAMC-3203 in phosphate (B84403) buffer (pH 7.4) was prepared.
-
The solution was administered topically to the eyes of rats twice a day for 5 days.
-
The eyes were visually inspected daily for any signs of toxicity or inflammation.
-
Optical Coherence Tomography (OCT) and stereomicroscope imaging were used for a more detailed examination of the ocular structures.
Synthesis
UAMC-3203 was synthesized at the laboratory of Medicinal Chemistry at the University of Antwerp.[5] The synthesis involved the replacement of the labile ester moiety of Fer-1 with a more stable sulfonamide group to enhance stability and potency.[1] Further modifications included the introduction of a cyclohexyl moiety and an aromatic group at the 3-amino position to improve potency, and the addition of a piperazine (B1678402) group to enhance solubility.[8]
Conclusion
This compound is a promising, third-generation ferroptosis inhibitor with superior drug-like properties compared to its predecessors.[1][2] Its potent radical-trapping antioxidant activity, coupled with enhanced metabolic stability and solubility, makes it a valuable tool for studying the role of ferroptosis in various diseases.[1][5] The preclinical data in models of corneal injury, myocardial dysfunction, and spinal cord injury highlight its significant therapeutic potential.[1][4][5] Further investigation and clinical development of UAMC-3203 and its analogs are warranted to explore its full therapeutic utility in human diseases driven by ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 4. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
The Role of UAMC-3203 Hydrochloride in Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death, is characterized by the overwhelming accumulation of lipid peroxides. This process is implicated in a growing number of pathological conditions, making the identification of potent inhibitors of lipid peroxidation a critical area of research. UAMC-3203 hydrochloride has emerged as a highly effective and stable inhibitor of ferroptosis, demonstrating significant potential for therapeutic applications. This technical guide provides an in-depth analysis of the role of this compound in lipid peroxidation, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Radical-Trapping Antioxidant
This compound functions as a lipophilic radical-trapping antioxidant. Its chemical structure enables it to efficiently scavenge lipid peroxyl radicals within cellular membranes, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This direct antioxidant activity is the primary mechanism by which this compound protects cells from ferroptotic death. Unlike some other ferroptosis inhibitors, its main role is not the direct inhibition of enzymes that produce pro-ferroptotic lipids, but rather the quenching of the damaging radicals they ultimately generate.
Quantitative Data Presentation
The efficacy of this compound in preventing lipid peroxidation and subsequent cell death has been quantified in several studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Inducer | Concentration of UAMC-3203 HCl | Result |
| IC50 of Ferroptosis Inhibition | Human IMR32 Neuroblastoma Cells | Erastin | 12 nM | Potent inhibition of cell death[1] |
| Cell Viability | Human Corneal Epithelial (HCE) Cells | - | 10 nM - 1 µM | No significant cytotoxicity observed[2] |
| Cell Viability | Human Corneal Epithelial (HCE) Cells | - | 10 µM | Cell viability reduced to ~75%[2] |
| Cell Viability | Human Corneal Epithelial (HCE) Cells | - | 50 µM | Cell viability reduced to ~39%[2] |
Table 2: In Vivo Efficacy of this compound in Reducing Lipid Peroxidation Markers
| Parameter | Animal Model | Tissue | Treatment | Result |
| Malondialdehyde (MDA) Levels | Rat model of spinal cord injury | Spinal Cord | UAMC-3203 | Significant inhibition of the increase in MDA[3] |
| Malondialdehyde (MDA) Levels | Mouse model of acute iron overload | Kidney and Liver | UAMC-3203 | Superior reduction in MDA levels compared to Ferrostatin-1[4] |
| Oxidized C11-BODIPY | Mouse model of acute iron overload | Liver and Kidney | UAMC-3203 | Significant reduction in lipid peroxidation[4] |
| 4-Hydroxynonenal (4-HNE) Levels | Rat model of cardiac arrest | Myocardium | UAMC-3203 | Markedly decreased levels of 4-HNE modified proteins[5] |
Signaling Pathways in Lipid Peroxidation and Ferroptosis
The process of lipid peroxidation in ferroptosis is a complex cascade involving several key enzymatic players. The following diagram illustrates the central pathways and the point of intervention for this compound.
Caption: Signaling pathway of lipid peroxidation in ferroptosis and the intervention point of UAMC-3203 HCl.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the role of this compound in lipid peroxidation.
C11-BODIPY 581/591 Staining for Lipid Peroxidation
This assay utilizes a fluorescent probe to visualize and quantify lipid peroxidation in live cells.
-
Materials:
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ferroptosis inducer (e.g., erastin, RSL3)
-
This compound
-
Fluorescence microscope or flow cytometer
-
-
Protocol for Fluorescence Microscopy:
-
Seed cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce ferroptosis by adding the chosen inducer to the cell culture medium.
-
Towards the end of the induction period, add C11-BODIPY 581/591 to the medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Acquire images using a fluorescence microscope with appropriate filter sets for the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the dye.
-
Quantify the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation.
-
-
Protocol for Flow Cytometry:
-
Follow steps 1-6 from the microscopy protocol.
-
Detach the cells from the culture plate using a gentle dissociation reagent (e.g., TrypLE).
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
The shift from red to green fluorescence indicates lipid peroxidation.
-
Caption: Experimental workflow for the C11-BODIPY 581/591 lipid peroxidation assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This colorimetric assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
-
Materials:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Cell lysates or tissue homogenates
-
MDA standard for calibration curve
-
Spectrophotometer
-
-
Protocol for Cultured Cells:
-
Culture and treat cells with a ferroptosis inducer in the presence or absence of this compound.
-
Harvest and lyse the cells (e.g., by sonication on ice).
-
To 100 µL of cell lysate, add 100 µL of SDS solution and mix.
-
Add 2.5 mL of TBA/Buffer Reagent.
-
Incubate the samples at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-3203 Hydrochloride: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical properties, biological activity, and therapeutic potential of the potent ferroptosis inhibitor, UAMC-3203 hydrochloride.
This compound is a novel and potent small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] With significantly improved stability and potency compared to the first-generation ferroptosis inhibitor Ferrostatin-1, UAMC-3203 presents a promising therapeutic candidate for a range of pathologies where ferroptosis is implicated, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of 4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide.[2] The compound's structure is characterized by a central benzenesulfonamide (B165840) scaffold substituted with a cyclohexylamino group, a benzylamino group, and a piperazinylethylsulfamoyl moiety. This specific arrangement of functional groups is critical for its potent anti-ferroptotic activity.
| Property | Value | Reference |
| Chemical Formula | C25H37N5O2S • HCl | [2] |
| Molecular Weight | 508.1 g/mol | [2] |
| CAS Number | 2271358-65-5 | [2][3][4] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| SMILES | O=S(C(C=C1NCC2=CC=CC=C2)=CC=C1NC3CCCCC3)(NCCN4CCNCC4)=O.Cl | [4] |
| InChI Key | WBZHHIZXEXJBSM-UHFFFAOYSA-N | [2] |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physicochemical identifiers and characteristics of this compound.
Biological Activity and Mechanism of Action
UAMC-3203 is a highly potent inhibitor of ferroptosis, with a reported half-maximal inhibitory concentration (IC50) of 10-12 nM in erastin-induced ferroptosis in IMR-32 neuroblastoma cells.[1][2][3][4][5][6] Erastin (B1684096) is a small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (B108866) and inactivation of the lipid hydroperoxidase glutathione peroxidase 4 (GPX4).
The primary mechanism of action of UAMC-3203 is as a lipophilic radical-trapping antioxidant.[1] It localizes to cellular membranes where it effectively scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1]
Figure 1: Mechanism of Ferroptosis and Inhibition by UAMC-3203. This diagram illustrates how Erastin induces ferroptosis and how UAMC-3203 intervenes by scavenging lipid peroxyl radicals.
In Vivo Efficacy and Safety
Preclinical studies in animal models have demonstrated the in vivo efficacy and favorable safety profile of UAMC-3203. In a mouse model of acute iron poisoning, administration of UAMC-3203 at a dose of 20 µmol/kg significantly decreased plasma lactate (B86563) dehydrogenase (LDH) levels, an indicator of cell death and tissue damage.[2][6] Furthermore, UAMC-3203 provided significant protection in mouse models of multi-organ injury and improved post-resuscitation myocardial function in a rat model of cardiac arrest.[1]
Importantly, chronic administration of UAMC-3203 at a 20 µmol/kg dose for four weeks showed no signs of toxicity in mice.[2][4][6] This suggests a favorable therapeutic window for UAMC-3203.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies that would be employed in the characterization of UAMC-3203's anti-ferroptotic activity.
In Vitro Ferroptosis Inhibition Assay
The potency of UAMC-3203 as a ferroptosis inhibitor is typically determined using an in vitro cell-based assay.
Figure 2: Workflow for In Vitro Ferroptosis Inhibition Assay. This diagram outlines the key steps in determining the IC50 value of UAMC-3203 against an inducer of ferroptosis.
Methodology:
-
Cell Culture: Human neuroblastoma IMR-32 cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 1 hour).
-
Ferroptosis Induction: Ferroptosis is induced by adding a known concentration of erastin to the cell culture medium.
-
Incubation: The plates are incubated for a period sufficient to induce cell death in the control (erastin-only) wells (e.g., 16-24 hours).
-
Cell Viability/Death Assessment: Cell death is quantified using a suitable assay, such as the Sytox Green fluorescence assay which measures plasma membrane integrity, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The results are normalized to control wells, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Solubility and Formulation
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, formulations in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline have been described.[5][7]
| Solvent | Solubility | Reference |
| DMSO | 125 mg/mL (246.00 mM) | [4] |
Table 2: Solubility of this compound. This table provides solubility information for this compound in a common laboratory solvent.
Conclusion
This compound is a potent and selective inhibitor of ferroptosis with a well-defined mechanism of action. Its superior in vitro potency and in vivo efficacy, coupled with a favorable safety profile, make it a highly promising candidate for further preclinical and clinical development. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting ferroptosis with UAMC-3203.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
- 6. UAMC-3203 (hydrochloride) - Applications - CAT N°: 29346 [bertin-bioreagent.com]
- 7. medchemexpress.com [medchemexpress.com]
UAMC-3203 Hydrochloride: A Technical Guide to Target Identification and Validation as a Potent Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to UAMC-3203 Hydrochloride and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death pathways such as apoptosis and necrosis. This process is implicated in the pathophysiology of a range of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. The identification of potent and specific inhibitors of ferroptosis is a critical area of research for developing novel therapeutic interventions.
This compound is a novel, drug-like small molecule that has emerged as a highly potent inhibitor of ferroptosis.[1] Developed as an analog of ferrostatin-1 (Fer-1), UAMC-3203 was designed to overcome the limitations of earlier ferroptosis inhibitors, such as poor solubility and metabolic instability.[1][2] This technical guide provides an in-depth overview of the target identification and validation of UAMC-3203, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Target Identification: Elucidating the Role of UAMC-3203 as a Ferroptosis Inhibitor
The primary target of UAMC-3203 is the process of ferroptosis itself, rather than a single protein target. Its mechanism of action is centered on the inhibition of lipid peroxidation within cellular membranes. UAMC-3203 acts as a radical-trapping antioxidant (RTA), inserting itself into the phospholipid bilayer of cell membranes.[1][3] This strategic localization allows it to effectively neutralize lipid radicals, thereby halting the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[3]
In silico modeling has demonstrated the rapid insertion of UAMC-3203 into phospholipid bilayers, which supports its proposed mechanism of action.[4][5] Unlike some other ferroptosis inhibitors that may target specific enzymes, UAMC-3203's broad-spectrum antioxidant activity within the membrane provides robust protection against ferroptotic stimuli.
Target Validation: In Vitro and In Vivo Evidence of Efficacy
The validation of UAMC-3203 as a ferroptosis inhibitor has been demonstrated through a variety of in vitro and in vivo studies. These studies have consistently shown its ability to protect cells and tissues from ferroptosis-induced damage across multiple models.
In Vitro Validation
In vitro studies have been crucial in establishing the potency and mechanism of UAMC-3203. Key findings include:
-
Inhibition of Erastin-Induced Ferroptosis: UAMC-3203 potently inhibits ferroptosis induced by erastin (B1684096), a classical ferroptosis-inducing agent, in various cell lines.[4]
-
Modulation of Ferroptosis Markers: Treatment with UAMC-3203 leads to the upregulation of key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene).[6] Conversely, it downregulates the expression of pro-ferroptotic proteins like Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[6]
-
Reduction of Lipid Peroxidation: UAMC-3203 significantly reduces the accumulation of lipid peroxidation products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), in cells challenged with ferroptosis inducers.[6][7]
In Vivo Validation
The therapeutic potential of UAMC-3203 has been confirmed in several animal models of diseases where ferroptosis is implicated:
-
Acute Iron Poisoning: UAMC-3203 administration significantly reduces plasma lactate (B86563) dehydrogenase (LDH) levels, a marker of cell death, in a mouse model of acute iron poisoning.[6]
-
Multi-Organ Injury: It has shown superior protection against multi-organ injury in mice compared to Fer-1.[1]
-
Spinal Cord Injury (SCI): In rat models of SCI, UAMC-3203 treatment promotes functional recovery, reduces lipid peroxidation, and inhibits neuroinflammation.[6][8]
-
Post-Resuscitation Myocardial Dysfunction: UAMC-3203 has been shown to improve myocardial function and reduce the severity of cardiac dysfunction in a rat model of cardiac arrest.[7][9]
-
Corneal Epithelial Wound Healing: Studies have demonstrated that UAMC-3203 promotes corneal epithelial wound healing in vitro and ex vivo.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of UAMC-3203
| Parameter | Cell Line | Inducer | Value | Reference(s) |
| IC₅₀ | IMR-32 Neuroblastoma | Erastin | 10 nM | [4][6] |
| IC₅₀ | HT-1080 Fibrosarcoma | Erastin | 12 nM | [12] |
Table 2: In Vivo Efficacy and Dosing of UAMC-3203
| Animal Model | Disease/Injury | Dosing Regimen | Key Outcome | Reference(s) |
| Mouse | Acute Iron Poisoning | 20 µmol/kg | Decreased plasma LDH | [6] |
| Mouse | Multi-Organ Injury | Not specified | Improved protection vs. Fer-1 | [1] |
| Rat | Spinal Cord Injury | 5 mg/kg, i.v. | Improved motor function | [8] |
| Rat | Post-Resuscitation Myocardial Dysfunction | 5 mg/kg, i.p. | Improved cardiac function | [7] |
| Rat | Corneal Epithelial Wound | 100 µM topical solution | Well-tolerated, promoted healing | [10][11] |
Table 3: Pharmacokinetic and Stability Profile of UAMC-3203
| Parameter | Species | Matrix | Value | Reference(s) |
| t₁/₂ | Human | Microsomes | 20.5 h | [4][13] |
| t₁/₂ | Rat | Microsomes | 16.5 h | [4][13] |
| t₁/₂ | Mouse | Microsomes | 3.46 h | [4][13] |
| Recovery at 6h | Human | Plasma | 84% | [2] |
| Solubility (pH 7.4) | Aqueous | PBS | 127.3 ± 17.3 µM | [2] |
| Stability (30 days, RT) | Aqueous | PBS (pH 7.4) | ~90% of initial concentration | [2] |
Detailed Experimental Protocols
Cell Viability Assay for Ferroptosis Inhibition
This protocol is used to determine the IC₅₀ of UAMC-3203 in preventing ferroptosis-induced cell death.
-
Cell Culture: Plate a ferroptosis-sensitive cell line (e.g., IMR-32 or HT-1080) in a 96-well plate at a suitable density and allow to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 1 hour.
-
Ferroptosis Induction: Add a ferroptosis-inducing agent (e.g., erastin at a final concentration of 10 µM) to the wells. Include control wells with vehicle only (for 0% inhibition) and wells with a high concentration of a cytotoxic agent like Triton-X100 (for 100% cell death).
-
Incubation: Incubate the plate for 13-24 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the Sytox Green-based fluorescence assay or the MTT assay.
-
Sytox Green: Add Sytox Green nucleic acid stain to the wells. Measure fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Add a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of UAMC-3203 relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Lipid Peroxidation Assay (MDA Quantification)
This protocol measures the levels of malondialdehyde (MDA), a key product of lipid peroxidation.
-
Sample Preparation: Prepare cell lysates or tissue homogenates from control and UAMC-3203-treated samples that have been subjected to a ferroptotic challenge.
-
Reaction Mixture: In a microcentrifuge tube, combine the sample with a solution of 1-methyl-2-phenylindole (B182965) in acetonitrile/methanol.
-
Acidification: Add hydrochloric acid (HCl) to the mixture to initiate the reaction.
-
Incubation: Incubate the tubes at 45°C for 60 minutes.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Spectrophotometry: Transfer the supernatant to a cuvette and measure the absorbance at 586 nm.
-
Quantification: Determine the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.
In Vivo Efficacy Study in a Rat Model of Spinal Cord Injury
This protocol outlines a general procedure to assess the neuroprotective effects of UAMC-3203.
-
Animal Model: Induce a spinal cord injury in rats using a standardized method (e.g., weight-drop contusion).
-
Treatment Groups: Randomize the animals into groups: a sham-operated group, a vehicle-treated SCI group, and a UAMC-3203-treated SCI group.
-
Drug Administration: Administer UAMC-3203 (e.g., 5 mg/kg) or vehicle intravenously or intraperitoneally at specified time points post-injury.
-
Functional Assessment: Evaluate motor function recovery over a period of several weeks using a standardized scoring system (e.g., the Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue. Perform histological staining (e.g., H&E, Luxol Fast Blue) to assess tissue damage, lesion size, and myelin sparing.
-
Biochemical Analysis: Homogenize a portion of the spinal cord tissue to measure markers of ferroptosis, such as MDA levels and the expression of GPX4 and ACSL4, using the assays described above or Western blotting.
-
Statistical Analysis: Analyze the data using appropriate statistical tests to determine the significance of the observed effects of UAMC-3203.
Signaling Pathway and Workflow Diagrams
Caption: Ferroptosis signaling pathway and the inhibitory action of UAMC-3203.
Caption: Experimental workflow for the validation of UAMC-3203.
Caption: Logical flow of UAMC-3203's mechanism of action.
Conclusion
This compound has been robustly identified and validated as a potent inhibitor of ferroptosis. Its mechanism as a radical-trapping antioxidant that integrates into the cell membrane provides effective protection against lipid peroxidation. Extensive in vitro and in vivo studies have not only elucidated its mechanism of action but also demonstrated its therapeutic potential in a variety of disease models where ferroptosis plays a pathogenic role. With its improved pharmacokinetic profile compared to earlier ferroptosis inhibitors, UAMC-3203 represents a promising lead compound for the development of novel treatments for ferroptosis-driven diseases. This technical guide provides a comprehensive overview of the core data and methodologies that underpin the scientific understanding of UAMC-3203 as a valuable tool for research and a potential candidate for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 6. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
UAMC-3203 Hydrochloride: A Technical Guide to Investigating Iron-Dependent Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The study of ferroptosis requires specific and potent inhibitors to elucidate its mechanisms and explore its therapeutic potential. UAMC-3203 hydrochloride is a third-generation ferroptosis inhibitor that offers significant advantages over earlier compounds like Ferrostatin-1, including enhanced solubility, metabolic stability, and in vivo efficacy.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying iron-dependent cell death.
Core Mechanism of Action
UAMC-3203 functions as a lipophilic radical-trapping antioxidant.[4] It intercalates into cellular membranes where it effectively scavenges lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation, a key execution step of ferroptosis.[4] This mechanism is independent of iron chelation. The primary target of UAMC-3203 is the inhibition of lipid reactive oxygen species (ROS) accumulation, which protects cellular membranes from oxidative damage and prevents the subsequent cell death cascade.
Physicochemical and Pharmacokinetic Properties
This compound exhibits superior physicochemical and pharmacokinetic properties compared to its predecessor, Ferrostatin-1, making it a more reliable tool for both in vitro and in vivo studies.
| Property | This compound | Ferrostatin-1 |
| In Vitro Potency (IC50) | 10 nM (inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells)[5][6][7]; 12 nM[8] | 33 nM[2][3] |
| Solubility | Increased solubility compared to Ferrostatin-1.[1][5] Water solubility is pH-dependent: ~127 µM at pH 7.4 and pH 6.0, and ~37 µM at pH 5.0.[2] Soluble in DMSO (≥125 mg/mL).[5] | Poor water solubility and hydrolytic instability.[2][3] |
| Metabolic Stability | Significantly more stable in human, rat, and mouse microsomes and plasma.[5] Half-life in human microsomes is ~20 hours.[2][3] In mouse microsomes, the half-life is approximately 3.46 hours.[3] | Rapidly metabolized. Half-life in human microsomes is ~0.1 hours.[2][3] |
| In Vivo Efficacy | Effective in various animal models, including spinal cord injury in rats and acute iron poisoning in mice.[1][6] No toxicity observed at a dose of 20 µmol/kg daily for four weeks in mice.[5][6] | Limited in vivo efficacy due to poor metabolic stability.[1] |
Signaling Pathways Modulated by UAMC-3203
UAMC-3203 has been shown to modulate key signaling pathways involved in the cellular defense against oxidative stress and ferroptosis, most notably the NRF2/HO-1 pathway.
Caption: UAMC-3203 inhibits ferroptosis by directly scavenging ROS and upregulating the NRF2/HO-1 antioxidant pathway.
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Studies
In Vitro Stock Solution Preparation:
-
Dissolve this compound in fresh, anhydrous DMSO to prepare a stock solution of 10-100 mM.[5]
-
For experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
In Vivo Formulation:
-
For intraperitoneal injection in rodents, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Prepare the formulation by first dissolving UAMC-3203 in DMSO, then sequentially adding PEG300, Tween-80, and saline with thorough mixing at each step.[8]
In Vitro Cell Viability (MTT) Assay to Assess Protection by UAMC-3203
This protocol is designed to assess the cytoprotective effect of UAMC-3203 against a ferroptosis-inducing agent.
Caption: Workflow for assessing the protective effects of UAMC-3203 against ferroptosis using an MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 1-2 hours) before adding a known ferroptosis inducer (e.g., erastin (B1684096) or RSL3). Include appropriate controls (vehicle, inducer alone, UAMC-3203 alone).
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Western Blot Analysis of Ferroptosis-Related Proteins
This protocol allows for the investigation of how UAMC-3203 affects the expression of key proteins involved in ferroptosis.
Key Protein Targets:
-
GPX4 (Glutathione Peroxidase 4): A key enzyme that detoxifies lipid peroxides. Its downregulation is a hallmark of ferroptosis.
-
ACSL4 (Acyl-CoA Synthetase Long-chain Family Member 4): An enzyme involved in the synthesis of polyunsaturated fatty acid-containing phospholipids, the substrates for lipid peroxidation. Its upregulation can promote ferroptosis.
-
NRF2 (Nuclear Factor Erythroid 2-related Factor 2): A transcription factor that regulates the expression of antioxidant proteins.
-
HO-1 (Heme Oxygenase-1): An antioxidant enzyme and a downstream target of NRF2.
Protocol Outline:
-
Cell/Tissue Lysis: Treat cells or harvest tissues as per the experimental design. Lyse the samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against GPX4, ACSL4, NRF2, HO-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Immunofluorescence Staining for Markers of Neuroinflammation
In models of neurological injury, UAMC-3203 has been shown to reduce neuroinflammation by suppressing the activation of astrocytes and microglia.[1]
Key Markers:
-
GFAP (Glial Fibrillary Acidic Protein): A marker for activated astrocytes.
-
Iba1 (Ionized Calcium-binding Adapter Molecule 1): A marker for microglia/macrophages.
Protocol Outline:
-
Tissue Preparation: Perfuse animals and fix the tissue (e.g., spinal cord or brain) in 4% paraformaldehyde. Cryoprotect the tissue in sucrose (B13894) solutions and embed in OCT compound for cryosectioning.
-
Antigen Retrieval: Perform antigen retrieval on the tissue sections if necessary (e.g., using citrate (B86180) buffer).
-
Permeabilization and Blocking: Permeabilize the sections with 0.1-0.3% Triton X-100 in PBS and block with a solution containing normal serum (e.g., goat serum) and BSA.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against GFAP and/or Iba1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the staining using a fluorescence or confocal microscope and quantify the fluorescence intensity or the number of positive cells.
Conclusion
This compound is a potent and stable inhibitor of ferroptosis, representing a significant advancement for the study of iron-dependent cell death. Its favorable pharmacokinetic profile makes it a valuable tool for both in vitro and in vivo investigations. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize UAMC-3203 to explore the mechanisms of ferroptosis and its role in various disease models. As research into ferroptosis continues to expand, UAMC-3203 will undoubtedly play a crucial role in uncovering new biological insights and developing novel therapeutic strategies.
References
- 1. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. caymanchem.com [caymanchem.com]
Preclinical Profile of UAMC-3203 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for UAMC-3203 hydrochloride, a third-generation ferroptosis inhibitor. UAMC-3203 is an analogue of the first-generation inhibitor Ferrostatin-1 (Fer-1) and has been specifically engineered for improved solubility, stability, and in vivo efficacy.[1][2] Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has been implicated in a range of pathologies including neurodegenerative diseases, spinal cord injury, stroke, and organ damage.[1][3][4] UAMC-3203 represents a significant advancement in the development of therapeutic agents targeting this cell death pathway.
Core Mechanism of Action
UAMC-3203 functions as a potent, lipophilic radical-trapping antioxidant.[5] Its primary mechanism involves its rapid insertion into phospholipid bilayers within cell membranes.[2][5] There, it halts the chain reaction of lipid peroxidation, which is the hallmark of ferroptosis.[5] This process is characterized by the accumulation of phospholipid hydroperoxides, often exacerbated by the depletion of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[3] By directly scavenging lipid radicals, UAMC-3203 prevents the oxidative damage that leads to membrane rupture and cell death.[1][5]
Summary of Preclinical Findings
Preclinical investigations have demonstrated the therapeutic potential of UAMC-3203 across a variety of disease models:
-
Spinal Cord Injury (SCI): In rat models of SCI, UAMC-3203 treatment has been shown to promote functional recovery.[1] It effectively reduces lipid peroxidation, inhibits neuronal degeneration, and suppresses neuroinflammation by reducing the activation of astrocytes and microglia.[1] Both early and delayed administration have proven effective in improving locomotor outcomes.[5]
-
Stroke in Diabetic Models: In diabetic rats subjected to stroke, UAMC-3203 treatment preserved episodic and spatial memory, prevented anxiety-like behavior, and maintained levels of the crucial antioxidant protein GPX4.[4]
-
Organ Injury: UAMC-3203 has shown superior protection against multi-organ injury in mice compared to Fer-1, particularly in models of iron overload-induced damage.[5][6] It significantly lowers plasma levels of damage markers such as lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT).[6][7]
-
Ocular Injury: Studies on corneal epithelial wound healing demonstrated that UAMC-3203 promotes faster healing at nanomolar concentrations in vitro and is well-tolerated with no signs of toxicity when applied topically in vivo.[8][9]
No significant toxicity has been observed in mice or rats even with chronic administration, highlighting its favorable safety profile.[1][2][10]
Data Presentation
The following tables summarize the key quantitative data from various preclinical studies.
Table 1: In Vitro Potency and Cytotoxicity
| Parameter | Cell Line | Condition | Value | Reference |
| IC₅₀ | IMR-32 Neuroblastoma | Erastin-induced ferroptosis | 10 nM | [7][8] |
| IC₅₀ | HT-1080 Fibrosarcoma | ML162-induced ferroptosis | 12 nM | [10] |
| Cytotoxicity | Human Corneal Epithelial (HCE) | 3-hour incubation | No toxicity at 10 nM, 1 µM | [8][11] |
| 75% viability at 10 µM | [8][11] | |||
| 39% viability at 50 µM | [8][11] |
Table 2: Pharmacokinetics and Stability
| Parameter | Matrix | Species | Value | Reference |
| Microsomal Half-Life (t½) | Liver Microsomes | Human | 20.5 hours | [7][8] |
| Rat | 16.5 hours | [7] | ||
| Murine | 3.46 hours | [7] | ||
| Plasma Stability | Plasma | Human | 84% recovery after 6 hours | [8] |
| Distribution | In Vivo | Rat | Rapidly cleared from blood; distributes to liver, kidney, lungs | [7] |
| Ex Vivo (Cornea) | Porcine | ~12-38 fold higher concentration in epithelium vs. stroma | [8][9] | |
| Chemical Stability | 100 µM Solution (PBS, pH 7.4) | - | Stable for up to 30 days at 4°C, RT, and 37°C | [8][9] |
Table 3: In Vivo Efficacy Models and Dosages
| Disease Model | Species | Route | Dosage | Key Outcome | Reference |
| Spinal Cord Injury (mild) | Mouse | Intraperitoneal (i.p.) | 15 mg/kg daily | Improved locomotor recovery | [5] |
| Spinal Cord Injury | Rat | Intravenous (i.v.) | 5 mg/kg | Promoted functional recovery, reduced inflammation | [1] |
| Multi-organ Injury (Iron Overload) | Mouse | Intraperitoneal (i.p.) | 20 µmol/kg | Reduced organ damage markers, improved survival | [6][10] |
| Stroke with Diabetes | Rat | Not Specified | Not Specified | Preserved memory, reduced lipid peroxidation | [4] |
| Acute Ocular Tolerability | Rat | Topical | 100 µM solution (twice daily for 5 days) | Well-tolerated, no toxicity | [8][9] |
| Long-term Safety | Mouse | Intraperitoneal (i.p.) | 20 µmol/kg daily for 4 weeks | No toxicity observed | [2][10] |
Table 4: Physicochemical Properties
| Parameter | Condition | Value | Reference |
| Aqueous Solubility | PBS, pH 5.0 | 36.7 ± 5.7 µM | [11] |
| PBS, pH 6.0 | 127.9 ± 16.1 µM | [11] | |
| PBS, pH 7.4 | 127.3 ± 17.3 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of UAMC-3203.
In Vitro Ferroptosis Inhibition Assay
-
Objective: To determine the concentration of UAMC-3203 required to inhibit ferroptosis by 50% (IC₅₀).
-
Cell Line: Human neuroblastoma IMR-32 cells.[7]
-
Methodology:
-
Cells are pre-incubated with varying concentrations of UAMC-3203 for 1 hour.[7]
-
Ferroptosis is induced by adding a known inducer, such as erastin.[7]
-
After a 13-hour incubation period, cell death is quantified.[7]
-
Quantification is performed using a fluorescence-based assay with a cell-impermeable dye (e.g., Sytox Green) that only enters and stains dead cells.[7]
-
The IC₅₀ value is calculated from the resulting dose-response curve.[7]
-
In Vivo Spinal Cord Injury (SCI) Model
-
Objective: To assess the neuroprotective and functional recovery effects of UAMC-3203 following traumatic spinal cord injury.
-
Animal Model: Adult female Sprague-Dawley rats.[1]
-
Methodology:
-
Injury Induction: A laminectomy is performed, and a standardized contusion injury is induced using an impactor device.[1]
-
Treatment: Animals are randomly assigned to groups. The treatment group receives UAMC-3203 (e.g., 5 mg/kg) via intravenous injection shortly after injury, while the control group receives a vehicle solution.[1]
-
Functional Assessment: Motor function recovery is evaluated over several weeks using established scoring systems like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale and the inclined plane test.[1]
-
Tissue Collection and Analysis: At the end of the study period, spinal cord tissue is harvested for histological and biochemical analysis.[1]
-
Western Blot Analysis for Ferroptosis Markers
-
Objective: To measure the protein levels of key markers of ferroptosis and antioxidant response.
-
Methodology:
-
Protein Extraction: Protein lysates are prepared from harvested spinal cord tissue.[1]
-
Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins such as GPX4, xCT (a subunit of the system Xc- transporter), ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4), and proteins of the NRF2/HO-1 pathway.[1]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected via chemiluminescence. Protein levels are quantified relative to a loading control (e.g., β-actin).[1]
-
Lipid Peroxidation Assay
-
Objective: To quantify the level of oxidative lipid damage in tissues.
-
Methodology:
-
Marker Measurement: The level of malondialdehyde (MDA), a stable end-product of lipid peroxidation, is measured in tissue homogenates.[1][12]
-
Assay Principle: Commercial ELISA kits are typically employed, which use a colorimetric or fluorometric method to detect MDA.[12]
-
Antioxidant Measurement: Concurrently, the levels of key endogenous antioxidants, such as glutathione (GSH), are measured to assess the cell's antioxidant capacity. A decrease in GSH and an increase in MDA are indicative of ferroptosis.[1]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of UAMC-3203 in the ferroptosis signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vivo preclinical study.
Logical Relationship Diagram
References
- 1. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 4. Ferroptosis inhibitor UAMC-3203 preserves memory and prevents anxiety-like behavior but worsens aversive learning in diabetic rats after stroke in a randomized preclinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UAMC-3203 Hydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 hydrochloride is a potent and selective small-molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It is an analog of ferrostatin-1 (Fer-1) with significantly improved metabolic stability and solubility, making it a valuable tool for studying ferroptosis in various in vitro models.[3][4] UAMC-3203 has demonstrated efficacy in protecting against ferroptosis in various cell types, including neuroblastoma and cancer cell lines.[1][5] These application notes provide detailed protocols for utilizing this compound in key in vitro experiments to investigate its cytoprotective and ferroptosis-inhibiting activities.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Erastin-induced ferroptosis) | IMR-32 Neuroblastoma | 10 nM | [1][3][6][7] |
| IC50 (General ferroptosis inhibition) | Not specified | 12 nM | [2][6][8] |
| Cytotoxicity (3h exposure) | Human Corneal Epithelial (HCE) | 10 µM (viability reduced to 75%) | [4][9] |
| Cytotoxicity (3h exposure) | Human Corneal Epithelial (HCE) | 50 µM (viability reduced to 39.2%) | [4][9] |
| Effective Concentration (in vitro wound healing) | Human Corneal Epithelial (HCE) | 10 nM - 10 µM | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Target cell line (e.g., IMR-32, HCE, PC9)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 100 µM).
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of UAMC-3203. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 3, 24, or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot the results to determine the concentration-dependent effect of UAMC-3203.
Ferroptosis Inhibition Assay
This protocol evaluates the ability of UAMC-3203 to inhibit ferroptosis induced by agents like erastin (B1684096) or RSL3.
Materials:
-
This compound
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
Target cell line (e.g., IMR-32)
-
Complete cell culture medium
-
Cell viability assay reagents (e.g., Sytox Green, CellTiter-Glo®)
-
96-well cell culture plates
-
Fluorescence or luminescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol and incubate for 24 hours.
-
Pre-treatment with UAMC-3203: Prepare various concentrations of UAMC-3203 in culture medium. Remove the existing medium from the wells and add 100 µL of the UAMC-3203 solutions. Incubate for 1 hour at 37°C.[6]
-
Induction of Ferroptosis: Prepare a solution of the ferroptosis inducer (e.g., 10 µM Erastin) in culture medium. Add the inducer to the wells already containing UAMC-3203. Include controls: untreated cells, cells treated with the inducer alone, and cells treated with UAMC-3203 alone.
-
Incubation: Incubate the plate for a specified time, typically 13-24 hours, at 37°C and 5% CO2.[6]
-
Cell Viability Assessment: Measure cell viability using a suitable assay. For example, if using Sytox Green, add the reagent according to the manufacturer's instructions and measure fluorescence to quantify cell death.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control. Plot the percentage of protection against the concentration of UAMC-3203 to determine the IC50 value.
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key feature of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11.
Materials:
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
Target cell line (e.g., PC9)
-
BODIPY™ 581/591 C11 probe
-
Flow cytometer
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the ferroptosis inducer (e.g., 1.5 mg/ml FZKA or a suitable concentration of RSL3) in the presence or absence of UAMC-3203 (e.g., 25 nM) for 24 hours.[5]
-
Probe Loading: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in a buffer containing 10 µM BODIPY™ 581/591 C11 and incubate for 30 minutes at 37°C in the dark.[5]
-
Flow Cytometry Analysis: After incubation, wash the cells again to remove excess probe. Analyze the cells using a flow cytometer. The probe emits green fluorescence upon oxidation, indicating lipid peroxidation.
-
Data Analysis: Quantify the shift in fluorescence intensity in the green channel. An increase in green fluorescence indicates higher levels of lipid peroxidation. Compare the fluorescence levels in cells treated with the inducer alone versus those co-treated with UAMC-3203 to assess the inhibitory effect.
Visualizations
Caption: General workflow for in vitro evaluation of UAMC-3203.
Caption: Simplified signaling pathway of ferroptosis and UAMC-3203 action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
- 9. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-3203 Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-3203 hydrochloride is a potent and selective third-generation inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] As an analogue of ferrostatin-1 (Fer-1), UAMC-3203 exhibits superior physicochemical properties, including enhanced solubility and metabolic stability, leading to improved efficacy in various in vivo models.[2][3] These characteristics position UAMC-3203 as a promising therapeutic candidate for pathologies where ferroptosis is implicated, such as neurodegenerative diseases, ischemia-reperfusion injury, and acute organ injury.[1][4] This document provides detailed application notes and standardized protocols for the administration of this compound in preclinical animal models, alongside relevant quantitative data and visualizations of its mechanism of action.
Mechanism of Action
UAMC-3203 functions as a lipophilic radical-trapping antioxidant.[1] It integrates into cellular membranes and halts the chain reaction of lipid peroxidation, thereby preventing the execution of ferroptotic cell death.[1][2] A key target in the ferroptosis pathway is Glutathione Peroxidase 4 (GPX4), an enzyme responsible for detoxifying lipid hydroperoxides.[5] By scavenging lipid radicals, UAMC-3203 effectively compensates for reduced GPX4 activity. Additionally, studies have shown that UAMC-3203 can modulate the NRF2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[6][7]
Signaling Pathway
Caption: UAMC-3203 inhibits ferroptosis by trapping lipid radicals and modulating the NRF2/HO-1 pathway.
Quantitative Data
The following tables summarize the key in vitro and in vivo parameters of this compound.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Ferroptosis) | 10 - 12 nM | Human IMR-32 Neuroblastoma Cells | [8][9] |
| Half-life (t½) | 20.5 hours | Human Microsomes | [3][10] |
| 16.5 hours | Rat Microsomes | [10] | |
| 3.46 hours | Murine Microsomes | [10] | |
| Plasma Stability | 84.2% recovery after 6 hours | Human Plasma | [3] |
| 85.8% recovery after 6 hours | Rat Plasma | [3] | |
| 100% recovery after 6 hours | Mouse Plasma | [3] | |
| Aqueous Solubility | 127.3 ± 17.3 µM (pH 7.4) | Phosphate-buffered saline (PBS) | [3] |
Table 1: In Vitro and Pharmacokinetic Properties of UAMC-3203.
| Animal Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Acute Iron Poisoning | Mouse | 20 µmol/kg | Intraperitoneal (i.p.) | Decreased plasma lactate (B86563) dehydrogenase (LDH) levels | [8][11] |
| Chronic Toxicity Study | Mouse | 20 µmol/kg (daily for 4 weeks) | Intraperitoneal (i.p.) | No observed toxicity | [8][12] |
| Spinal Cord Injury (SCI) | Rat | 5 mg/kg | Intravenous (i.v.) | Promoted functional recovery, reduced neuroinflammation | [6] |
| Spinal Cord Injury (SCI) | Mouse | 15 mg/kg (daily) | Intraperitoneal (i.p.) | Improved locomotor recovery, reduced secondary damage | [1] |
| Cardiac Arrest & CPR | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Improved post-resuscitation myocardial function, upregulated GPX4 | [5] |
| Alkali-induced Corneal Injury | Mouse | 10 µM (topical) | Topical (eye drops) | Promoted corneal epithelial wound healing | [3][4] |
| Acute Tolerability (Cornea) | Rat | 100 µM (twice daily for 5 days) | Topical (eye drops) | Well-tolerated with no signs of toxicity or inflammation | [4] |
Table 2: Summary of In Vivo Studies with this compound.
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for preclinical studies involving UAMC-3203 administration.
Protocol 1: Systemic Administration in a Rat Model of Spinal Cord Injury (SCI)
Objective: To assess the neuroprotective effects of UAMC-3203 in a rat model of traumatic SCI.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO in saline)[5]
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Spinal cord impactor device
-
Syringes and needles for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T10) to expose the spinal cord.
-
SCI Induction: Induce a contusion injury of a specific force using a spinal cord impactor.
-
Drug Formulation: Prepare a stock solution of this compound. On the day of the experiment, dilute the stock to the final concentration (e.g., 1 mg/mL) in the appropriate vehicle.
-
Administration: Immediately following SCI, administer this compound at a dose of 5 mg/kg via intravenous (i.v.) injection (e.g., through the tail vein).[5] The control group should receive an equivalent volume of the vehicle.
-
Post-operative Care: Provide post-operative care, including analgesics, hydration, and manual bladder expression, according to institutional guidelines.
-
Endpoint Analysis:
-
Behavioral Assessment: Conduct regular behavioral testing (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) over a period of several weeks to assess functional recovery.
-
Histological Analysis: At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis to assess lesion size, neuronal survival, and glial scarring.
-
Biochemical Analysis: Homogenize spinal cord tissue to measure levels of ferroptosis markers (e.g., GPX4, 4-HNE) and inflammatory cytokines via Western blot or ELISA.[5][6]
-
Protocol 2: Systemic Administration in a Mouse Model of Acute Iron Overload
Objective: To evaluate the protective effect of UAMC-3203 against acute iron-induced organ damage.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO in 0.9% NaCl)
-
Iron (II) sulfate (B86663) (FeSO₄)
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Drug Formulation: Prepare this compound in the vehicle at a concentration suitable for delivering 20 µmol/kg in a standard injection volume (e.g., 100 µL).
-
Pre-treatment: Administer UAMC-3203 (20 µmol/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Iron Overload Induction: One hour after the pre-treatment, administer a high dose of iron sulfate (e.g., 300 mg/kg) via i.p. injection to induce acute iron toxicity.
-
Sample Collection: Two hours after the iron sulfate injection, euthanize the mice and collect blood via cardiac puncture.
-
Endpoint Analysis:
-
Plasma LDH Measurement: Centrifuge the blood to separate plasma. Measure the plasma levels of lactate dehydrogenase (LDH) as a marker of cellular damage.[8][11]
-
Tissue Analysis: Collect organs such as the liver and kidneys to assess lipid peroxidation levels (e.g., via MDA assay) and histological damage.
-
Protocol 3: Topical Administration in a Rat Model of Corneal Injury
Objective: To assess the efficacy of UAMC-3203 in promoting the healing of corneal epithelial wounds.
Materials:
-
This compound
-
Vehicle (e.g., Phosphate-buffered saline, pH 7.4)
-
Adult Wistar rats
-
Alkali solution (e.g., 1N NaOH) for injury induction
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Micropipette
Procedure:
-
Drug Formulation: Dissolve this compound in PBS (pH 7.4) to a final concentration of 100 µM.[4] Ensure complete dissolution.
-
Corneal Injury Induction: Anesthetize the rat and apply a topical anesthetic to the eye. Create a standardized corneal alkali burn by applying a filter paper disc soaked in NaOH to the central cornea for a defined period (e.g., 30 seconds), followed by immediate and thorough rinsing with sterile saline.
-
Topical Administration: Administer 5-10 µL of the UAMC-3203 solution (or vehicle for the control group) topically onto the injured cornea.
-
Treatment Regimen: Repeat the topical administration twice daily for a period of 5 days.[4]
-
Endpoint Analysis:
-
Wound Healing Assessment: Document the corneal wound area daily using a stereomicroscope and fluorescein (B123965) staining. Calculate the percentage of wound closure over time.
-
Tolerability Assessment: Visually inspect the eyes daily for signs of toxicity, such as redness, swelling, or discharge. Optical Coherence Tomography (OCT) can be used for a more detailed structural assessment.[4]
-
Conclusion
This compound is a robust and versatile tool for investigating the role of ferroptosis in a wide range of disease models. Its favorable pharmacokinetic profile compared to earlier ferroptosis inhibitors makes it particularly suitable for in vivo applications. The protocols outlined above provide a starting point for researchers to design and execute preclinical studies aimed at evaluating the therapeutic potential of inhibiting ferroptosis with UAMC-3203. Adherence to standardized procedures and careful selection of relevant endpoints will be critical for generating reproducible and impactful data.
References
- 1. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 4. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 5. mdpi.com [mdpi.com]
- 6. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preparing UAMC-3203 Hydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-3203 hydrochloride is a potent and selective small-molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its improved stability and solubility compared to earlier ferroptosis inhibitors like Ferrostatin-1 make it a valuable tool for studying cellular death pathways and a promising candidate for therapeutic development in diseases associated with ferroptosis.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, alongside relevant chemical and biological data to guide experimental design.
Chemical and Physical Properties
This compound is a white to off-white solid.[5] A summary of its key chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₈ClN₅O₂S | [5] |
| Molecular Weight | 508.12 g/mol | [5] |
| CAS Number | 2271358-65-5 | [5] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [2] |
Mechanism of Action: Inhibition of Ferroptosis
UAMC-3203 acts as a lipophilic radical-trapping antioxidant.[1][6] It intercalates into cellular membranes where it can directly scavenge lipid peroxyl radicals, thereby halting the chain reaction of lipid peroxidation that is characteristic of ferroptosis.[1][4] This mechanism of action prevents the accumulation of cytotoxic lipid reactive oxygen species (ROS) and subsequent cell death. The inhibitory effect of UAMC-3203 on the ferroptosis signaling pathway is depicted in the following diagram.
Solubility and Stock Solution Preparation
The solubility of this compound is a critical factor in the preparation of stock solutions. It is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but has limited solubility in aqueous solutions.[7] For most in vitro cell culture experiments, a high-concentration stock solution in DMSO is recommended. For in vivo studies, specific formulations are required to ensure bioavailability and minimize toxicity.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 125 mg/mL (≥ 246.00 mM) | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [5] |
| Ethanol | Soluble | --- | |
| Water | Insoluble | --- | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Prepare by first dissolving in DMSO, then diluting with PBS. Aqueous solutions are not recommended for storage beyond one day. | [7] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.08 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 5.08 mg of this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Table 3: Example Volumes for Preparing 10 mM Stock Solution
| Desired Volume | Mass of UAMC-3203 HCl | Volume of DMSO |
| 1 mL | 5.08 mg | 1 mL |
| 5 mL | 25.4 mg | 5 mL |
| 10 mL | 50.8 mg | 10 mL |
Protocol 2: Preparation of Working Solutions for In Vivo Use
For animal studies, this compound must be formulated in a vehicle that is safe for administration and ensures solubility. Below are three commonly used formulations. It is recommended to prepare these solutions fresh on the day of use.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Corn Oil
-
Sterile tubes and syringes
Formulation A: DMSO/PEG300/Tween-80/Saline [3]
-
To prepare 1 mL of a 2.08 mg/mL (4.09 mM) working solution, begin with a 20.8 mg/mL stock solution of UAMC-3203 in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly before administration.
Formulation B: DMSO/SBE-β-CD in Saline [5]
-
To prepare 1 mL of a ≥ 2.08 mg/mL (≥ 4.09 mM) working solution, start with a 20.8 mg/mL stock solution in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until the solution is clear.
Formulation C: DMSO/Corn Oil [5]
-
To prepare 1 mL of a ≥ 2.08 mg/mL (≥ 4.09 mM) working solution, use a 20.8 mg/mL stock solution in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly.
Application Data
This compound has demonstrated potent inhibition of ferroptosis in various experimental models.
Table 4: In Vitro and In Vivo Activity of this compound
| Parameter | Cell Line / Animal Model | Concentration / Dosage | Result | Reference |
| IC₅₀ | Human IMR-32 Neuroblastoma Cells | 10 nM | Inhibition of erastin-induced ferroptosis. | [2] |
| IC₅₀ | General | 12 nM | Potent and selective ferroptosis inhibitor. | [5] |
| Cytotoxicity | Human Corneal Epithelial (HCE) Cells | 10 µM and 50 µM | Significant reduction in cell viability after 3 hours. No toxicity observed at 10 nM and 1 µM. | [3] |
| In Vivo Efficacy | Mouse model of acute iron poisoning | 20 µmol/kg | Decreased plasma lactate (B86563) dehydrogenase (LDH) levels. | [2] |
| In Vivo Toxicity | Wild-type mice | 20 µmol/kg (daily intraperitoneal injection for 4 weeks) | No observed toxicity. | [5] |
Conclusion
This compound is a robust and reliable tool for the study of ferroptosis. Proper preparation of stock and working solutions is paramount to achieving reproducible and accurate experimental results. The protocols and data presented in this application note provide a comprehensive guide for researchers utilizing this potent ferroptosis inhibitor. Always refer to the specific product information sheet for the lot of this compound being used and adhere to all laboratory safety guidelines.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 7. selleckchem.com [selleckchem.com]
Application Notes: UAMC-3203 Hydrochloride Solubility and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of UAMC-3203 hydrochloride in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). This document also includes comprehensive experimental protocols for solution preparation and solubility determination, along with a diagram of the compound's mechanism of action.
Data Presentation: Solubility of this compound
The solubility of this compound can vary based on the solvent and experimental conditions. The following table summarizes the reported solubility data for easy reference and comparison.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~25[1] | ~49.2 | |
| 94[2] | 199.29 | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[2] | |
| 125[3] | 246.00 | Ultrasonic assistance may be needed.[3] | |
| 175 | 371.03 | Ultrasonic assistance may be needed.[4] | |
| PBS (pH 7.4) | ~0.065 | 0.1273 | Determined after 72 hours of mixing at room temperature.[5] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25[1] | ~0.49 | Prepared by first dissolving in DMSO, then diluting with PBS.[1] |
Molecular Weight of this compound: 508.1 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)[1]
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound).
-
Purge the headspace of the tube with an inert gas to prevent oxidation.[1]
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the solution in an ultrasonic bath to aid dissolution.[3][4]
-
Store the stock solution at -20°C or -80°C for long-term stability.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of a this compound Working Solution in PBS
This protocol details the preparation of a diluted working solution of this compound in PBS from a DMSO stock solution. Direct dissolution in aqueous buffers is limited due to the compound's sparse solubility.[1]
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes or vials
Procedure:
-
Thaw the DMSO stock solution of this compound at room temperature.
-
Briefly vortex the stock solution to ensure homogeneity.
-
In a sterile tube, add the desired volume of PBS.
-
While vortexing the PBS, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. For example, to prepare a 1:3 DMSO:PBS solution, add 1 part of the DMSO stock to 3 parts of PBS.[1]
-
Continue to mix the solution for a few minutes to ensure complete dilution.
-
Use the freshly prepared aqueous solution promptly. It is not recommended to store the aqueous solution for more than one day.[1]
Protocol 3: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in an aqueous buffer like PBS, adapted from published methodologies.[5]
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL).[5]
-
Seal the vial and place it on an orbital shaker at room temperature.
-
Equilibrate the suspension for an extended period (e.g., 24-72 hours) to ensure saturation.[5]
-
After equilibration, centrifuge the suspension at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the undissolved solid.[5]
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.[5]
-
The determined concentration represents the solubility of the compound in the specific aqueous buffer under the tested conditions.
Mechanism of Action: Ferroptosis Inhibition
UAMC-3203 is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][6] It acts as a radical-trapping antioxidant, preventing the accumulation of lipid reactive oxygen species (ROS). The primary target of this pathway is the enzyme Glutathione Peroxidase 4 (GPX4), which is crucial for detoxifying lipid peroxides. By inhibiting lipid peroxidation, UAMC-3203 protects cells from ferroptotic death.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UAMC-3203 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 hydrochloride is a potent and selective small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] As a derivative of the first-generation ferroptosis inhibitor Ferrostatin-1 (Fer-1), UAMC-3203 exhibits superior metabolic stability and solubility, making it a valuable tool for in vitro and in vivo studies of ferroptosis-related pathologies.[4][5][6] These application notes provide detailed protocols for utilizing this compound in cell culture, including effective concentrations, experimental procedures, and an overview of its mechanism of action.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line, experimental conditions, and the specific endpoint being measured. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values for this compound
| Cell Line | Assay Description | IC50 Value | Reference |
| IMR-32 (Human Neuroblastoma) | Inhibition of erastin-induced ferroptosis | 10 nM | [1][7] |
| General | Inhibition of ferroptosis | 12 nM | [2][3][8] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Cell Line | Assay Type | Concentration(s) | Observed Effect | Reference |
| Human Corneal Epithelial (HCE) Cells | Cell Viability (MTT Assay, 3h exposure) | 10 µM | Cell viability reduced to 75% | [6][9] |
| Human Corneal Epithelial (HCE) Cells | Cell Viability (MTT Assay, 3h exposure) | 50 µM | Cell viability reduced to 39.2% | [6][9] |
| Human Corneal Epithelial (HCE) Cells | Scratch Assay (Cell Migration) | 10 nM - 1 µM | Significant increase in cell migration and wound closure | [6][9] |
| PC9 (Non-Small Cell Lung Cancer) | Lipid Peroxidation Assay | 25 nM | Reversal of Fuzheng Kang'ai Decoction-induced lipid peroxidation | [10] |
Signaling Pathway
This compound primarily functions as a lipophilic radical-trapping antioxidant, thereby inhibiting the chain reaction of lipid peroxidation within cellular membranes.[4] This action directly counteracts the central mechanism of ferroptosis. A key target in this pathway is Glutathione Peroxidase 4 (GPX4), a crucial enzyme that reduces lipid hydroperoxides.[5][11] By scavenging lipid peroxyl radicals, UAMC-3203 effectively substitutes for the function of GPX4 when it is inhibited or depleted, thus preventing the execution of ferroptotic cell death. Additionally, studies have shown that UAMC-3203 can modulate the NRF2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. UAMC-3203 | Ferroptosis inhibitor | Probechem Biochemicals [probechem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UAMC-3203 Hydrochloride in IMR-32 Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 hydrochloride is a potent and specific inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3] Neuroblastoma, a common pediatric solid tumor, has been identified as a cancer type susceptible to ferroptosis-inducing agents, making the study of ferroptosis inhibitors like UAMC-3203 a promising area of therapeutic research.[4] The IMR-32 human neuroblastoma cell line, which is known to be sensitive to inducers of ferroptosis, serves as an excellent in vitro model for these investigations.[1][5]
These application notes provide detailed protocols for utilizing this compound to inhibit ferroptosis in IMR-32 neuroblastoma cells, specifically in the context of erastin-induced ferroptosis. Erastin (B1684096) is a well-characterized small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[6][7]
Mechanism of Action: Inhibition of Ferroptosis
Ferroptosis is a non-apoptotic form of cell death driven by iron-dependent lipid peroxidation. The central event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), leading to loss of membrane integrity and eventual cell death. UAMC-3203 acts as a potent inhibitor of this process. Its primary mechanism involves the suppression of lipid peroxidation.[8]
The canonical pathway of erastin-induced ferroptosis and the inhibitory action of UAMC-3203 are depicted in the following signaling pathway diagram.
Data Presentation: Quantitative Effects of UAMC-3203 in IMR-32 Cells
The following tables summarize representative quantitative data on the effects of this compound on IMR-32 neuroblastoma cells undergoing erastin-induced ferroptosis. This data is illustrative and intended to demonstrate the expected outcomes of the described experimental protocols.
Table 1: Effect of UAMC-3203 on Erastin-Induced Cell Viability in IMR-32 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| Erastin | 10 | 45 ± 4.1 |
| Erastin + UAMC-3203 | 10 + 0.01 | 85 ± 6.3 |
| Erastin + UAMC-3203 | 10 + 0.1 | 92 ± 5.8 |
| Erastin + UAMC-3203 | 10 + 1 | 95 ± 4.9 |
| UAMC-3203 alone | 1 | 98 ± 3.7 |
Table 2: Modulation of Ferroptosis Markers in IMR-32 Cells by UAMC-3203
| Treatment | Relative Lipid ROS Levels (Fold Change) | Relative GPX4 Expression (Fold Change) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| Erastin (10 µM) | 3.5 ± 0.4 | 0.9 ± 0.1 |
| Erastin + UAMC-3203 (10 nM) | 1.2 ± 0.2 | 0.9 ± 0.1 |
Experimental Protocols
The following are detailed protocols for the culture of IMR-32 cells and the execution of key experiments to assess the effects of this compound.
Protocol 1: IMR-32 Cell Culture
This protocol outlines the standard procedure for the culture and maintenance of the IMR-32 human neuroblastoma cell line.
Materials:
-
IMR-32 cell line (e.g., ATCC® CCL-127™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Sterile cell culture flasks (T-75)
-
Sterile serological pipettes and centrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
Water bath (37°C)
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing of Cryopreserved Cells:
-
Quickly thaw a cryovial of IMR-32 cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing fresh complete growth medium (a subcultivation ratio of 1:3 to 1:6 is recommended).
-
Protocol 2: Induction of Ferroptosis and Inhibition by UAMC-3203
This protocol describes the induction of ferroptosis in IMR-32 cells using erastin and its inhibition by this compound, followed by assessment of cell viability using the MTT assay.
References
- 1. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a patient-derived variant of GPX4 for precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 8. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
UAMC-3203 Hydrochloride: Application Notes and Protocols for Spinal Cord Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 hydrochloride is a potent and highly soluble analog of Ferrostatin-1, developed as a third-generation inhibitor of ferroptosis.[1][2] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and it is increasingly implicated in the secondary injury cascade following spinal cord injury (SCI).[3][4][5] After the primary mechanical trauma in SCI, secondary injury processes involving oxidative stress, inflammation, and excitotoxicity lead to further neuronal and glial cell death, expanding the lesion and impairing functional recovery. UAMC-3203, by inhibiting ferroptosis, presents a promising therapeutic strategy to mitigate this secondary damage and promote neurological recovery.[6][7]
UAMC-3203 has demonstrated neuroprotective effects in preclinical SCI models by reducing the production of reactive oxygen species (ROS) and lipid peroxides, thereby preventing neuronal degeneration.[7][8] Furthermore, it has been shown to suppress the activation of astrocytes and microglia/macrophages and the subsequent release of pro-inflammatory factors, contributing to the preservation of spinal cord tissue and improved motor function.[7][8] Studies have indicated that UAMC-3203 may exert its protective effects through the activation of the NRF2/HO-1 pathway, a key regulator of cellular antioxidant responses.[4][7][8]
These application notes provide a comprehensive overview of the use of this compound in rodent models of spinal cord injury, including detailed experimental protocols and a summary of key findings.
Mechanism of Action
Following spinal cord injury, hemorrhage leads to the release of hemoglobin and subsequent iron accumulation.[6][9] This excess iron, particularly in its redox-active ferrous (Fe2+) form, catalyzes the generation of reactive oxygen species, which in turn drive lipid peroxidation of cell membranes—a hallmark of ferroptosis.[6][9] This process is exacerbated by the depletion of the antioxidant glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides.[6][10] UAMC-3203 acts as a radical-trapping antioxidant, inserting into lipid bilayers to inhibit the propagation of lipid peroxidation and thereby preventing ferroptotic cell death.[2][11]
Signaling Pathway
The neuroprotective effects of UAMC-3203 in spinal cord injury are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] Under conditions of oxidative stress, such as those present after SCI, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), initiating the transcription of genes like HO-1. HO-1, in turn, catabolizes heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), carbon monoxide, and free iron, playing a crucial role in cellular defense against oxidative damage. By activating this pathway, UAMC-3203 enhances the endogenous antioxidant capacity of spinal cord cells, mitigating ferroptosis and promoting neuronal survival.[7][12]
Caption: UAMC-3203 Signaling Pathway in SCI.
Experimental Protocols
The following protocols are based on published studies using this compound in rodent models of spinal cord injury.
Protocol 1: Contusion/Compression Spinal Cord Injury Model in Rats
This protocol details the induction of a moderate contusion/compression SCI in rats and subsequent treatment with UAMC-3203.
1. Animal Model:
-
Species: Adult female Sprague-Dawley rats (220-250 g).
-
Acclimatization: House animals for at least one week prior to surgery with ad libitum access to food and water.
2. Surgical Procedure (SCI Induction):
-
Anesthetize the rat using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion/compression injury using a standardized impactor device (e.g., NYU Impactor, Infinite Horizon Impactor).
-
Following injury, suture the muscle layers and close the skin incision with surgical clips.
-
Provide post-operative care, including analgesics, antibiotics, and manual bladder expression twice daily until bladder function returns.
3. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle, such as a solution of 2% DMSO in saline.[10]
-
Dosage: Administer UAMC-3203 at a dose of 5 mg/kg body weight.[10]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule:
-
Early Treatment: Initiate treatment shortly after SCI (e.g., within 1-2 hours) and continue daily for a specified period (e.g., 7 consecutive days).
-
Delayed Treatment: Alternatively, initiate treatment at a later time point (e.g., 24 hours post-SCI) to assess the therapeutic window.
-
4. Outcome Measures:
-
Behavioral Analysis:
-
Locomotor Function: Assess hindlimb motor function using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale at regular intervals (e.g., days 1, 3, 7, 14, 21, and 28 post-injury).
-
Gait Analysis: Employ automated gait analysis systems (e.g., CatWalk) to evaluate detailed gait parameters at the end of the study.[4]
-
-
Histological Analysis (at study endpoint, e.g., 28 or 56 days post-injury):
-
Perfuse animals with 4% paraformaldehyde and dissect the spinal cord.
-
Lesion Volume: Perform staining (e.g., Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)) on spinal cord sections to assess tissue damage and demyelination.[3][12]
-
Immunofluorescence: Stain for markers of neuronal survival (e.g., NeuN), astrocytes (GFAP), microglia/macrophages (Iba1), and serotonergic fibers (5-HT).[3][12]
-
-
Biochemical Analysis:
-
Western Blot: Analyze protein levels of ferroptosis markers (e.g., GPX4, 4-HNE) and NRF2/HO-1 pathway components in spinal cord tissue lysates.[7][8][10]
-
ELISA: Measure levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) in spinal cord tissue.[7][8]
-
Lipid Peroxidation Assays: Quantify malondialdehyde (MDA) levels as an indicator of lipid peroxidation.[7][8]
-
Protocol 2: Mild Contusion Spinal Cord Injury Model in Mice
This protocol outlines the use of UAMC-3203 in a mouse model of mild SCI.
1. Animal Model:
-
Species: Adult female C57BL/6 mice (8-10 weeks old).
-
Acclimatization: As described for the rat model.
2. Surgical Procedure (SCI Induction):
-
Anesthetize the mouse as described above.
-
Perform a laminectomy at the T12 vertebral level.
-
Induce a mild contusion injury (e.g., 30 kdyne force) using a suitable impactor device.[6][9]
-
Provide post-operative care similar to the rat model, including bladder expression.
3. This compound Administration:
-
Preparation and Route: As described for the rat model.
-
Dosage: Administer UAMC-3203 at a dose of 2 mg/kg or as determined by dose-response studies.
-
Treatment Schedule:
-
Early Treatment: A single injection administered 1 hour post-SCI.
-
Delayed Treatment: A single injection administered 24 hours post-SCI.[6]
-
4. Outcome Measures:
-
Behavioral Analysis:
-
Locomotor Function: Assess locomotor recovery using the Basso Mouse Scale (BMS) at regular intervals post-injury.[3]
-
-
Histological Analysis (at study endpoint, e.g., 56 days post-injury):
Experimental Workflow
Caption: General experimental workflow for UAMC-3203 in SCI models.
Data Presentation
Table 1: Summary of In Vivo Experimental Parameters for UAMC-3203 in SCI Models
| Parameter | Rat Model | Mouse Model | Reference |
| Species | Sprague-Dawley | C57BL/6 | [7][8],[6][9] |
| SCI Model | Contusion/Compression (T9-T10) | Mild Contusion (T12, 30 kdyne) | [7][8],[6][9] |
| UAMC-3203 Dose | 5 mg/kg | 2 mg/kg | [10],[13] |
| Vehicle | 2% DMSO in saline | Not specified, likely similar | [10] |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [10] |
| Treatment Timing | Daily for 7 days post-SCI | Single dose at 1h or 24h post-SCI | [7][8],[6] |
| Primary Outcome | Locomotor recovery (BBB scale) | Locomotor recovery (BMS) | [7][8],[3] |
Table 2: Summary of Key Findings with UAMC-3203 Treatment in SCI Models
| Finding | Effect of UAMC-3203 | Model | Reference |
| Motor Function | Improved locomotor recovery | Rat & Mouse | [4][6][7] |
| Lesion Size | Significantly smaller lesion epicenter | Mouse | [3] |
| Myelination | Greater myelin sparing | Mouse | [3] |
| Neuronal Survival | Reduced neuronal degeneration | Rat | [7][8] |
| Axonal Sprouting | Increased 5-HT fiber sprouting | Mouse | [3] |
| Inflammation | Suppressed astrocyte & microglia activation | Rat | [7][8] |
| Ferroptosis Markers | Increased GPX4, decreased 4-HNE & MDA | Rat | [7][8][10] |
| Signaling Pathway | Upregulated NRF2 and HO-1 expression | Rat | [7][8] |
Conclusion
This compound is a promising therapeutic agent for the treatment of spinal cord injury. Its mechanism of action, centered on the inhibition of ferroptosis and activation of the NRF2/HO-1 antioxidant pathway, directly targets key pathological processes in the secondary injury cascade. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in evaluating the efficacy of UAMC-3203 in preclinical models of SCI. Further research is warranted to optimize dosing and treatment regimens and to explore its potential in combination with other therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis inhibitor improves outcome after early and delayed treatment in mild spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury | Semantic Scholar [semanticscholar.org]
- 8. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability with UAMC-3203 Hydrochloride using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 hydrochloride is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] As a derivative of ferrostatin-1, UAMC-3203 exhibits improved solubility and metabolic stability, making it a valuable tool for studying the mechanisms of ferroptosis and for the development of therapeutics targeting this pathway.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[3][4] This assay relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells.[3] These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on various cell lines.
Mechanism of Action of this compound
UAMC-3203 acts as a lipophilic radical-trapping antioxidant, which inhibits the chain reaction of lipid peroxidation within cellular membranes, thereby preventing ferroptotic cell death.[5] A key pathway implicated in the cellular response to oxidative stress and ferroptosis is the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7] UAMC-3203 has been shown to upregulate the expression of NRF2 and its downstream target, Heme Oxygenase-1 (HO-1), which play a crucial role in the cellular antioxidant defense system.[6]
Data Presentation
The following table provides an example of how to present quantitative data obtained from an MTT assay with this compound. The IC50 value, the concentration at which 50% of cell viability is inhibited, is a key metric.
| Cell Line | UAMC-3203 HCl Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| IMR-32 | 0 (Vehicle Control) | 24 | 100 ± 5.2 | \multirow{6}{}{~10} |
| 0.01 | 24 | 98.5 ± 4.8 | ||
| 0.1 | 24 | 95.1 ± 6.1 | ||
| 1 | 24 | 85.3 ± 5.5 | ||
| 10 | 24 | 48.7 ± 7.3 | ||
| 100 | 24 | 15.2 ± 3.9 | ||
| HCE | 0 (Vehicle Control) | 3 | 100 ± 6.0 | \multirow{5}{}{>50} |
| 0.01 | 3 | 101.2 ± 5.4 | ||
| 1 | 3 | 99.8 ± 6.3 | ||
| 10 | 3 | 75.0 ± 6.7[8] | ||
| 50 | 3 | 39.2 ± 5.6[8] |
Experimental Protocols
MTT Assay Protocol for Cell Viability
This protocol is optimized for a 96-well plate format.
Materials:
-
This compound
-
Selected cell line (e.g., IMR-32 neuroblastoma cells, Human Corneal Epithelial (HCE) cells, or other relevant cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired exposure time (e.g., 3, 24, 48, or 72 hours).[8][9]
-
-
MTT Addition:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Signaling pathway of UAMC-3203 in ferroptosis.
References
- 1. Cell viability assays | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. real-research.com [real-research.com]
- 4. Cell viability assay | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ferroptosis by up-regulating Nrf2 delayed the progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Western Blot Analysis of GPX4 and 4-HNE Following UAMC-3203 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of UAMC-3203 hydrochloride, a potent ferroptosis inhibitor, on the expression of Glutathione Peroxidase 4 (GPX4) and the formation of 4-Hydroxynonenal (4-HNE) protein adducts.
Scientific Background
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] This process is critically regulated by GPX4, a selenium-containing enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage.[1][2] A key hallmark of ferroptosis is the accumulation of lipid peroxidation products, such as 4-HNE, which can form adducts with proteins, altering their structure and function.[3]
This compound is a potent and selective inhibitor of ferroptosis with an IC50 of 12 nM.[4] It functions as a radical-trapping antioxidant that halts the chain reaction of lipid peroxidation within cell membranes.[5][6] Mechanistically, treatment with UAMC-3203 is expected to increase the expression or activity of GPX4 and decrease the levels of 4-HNE protein adducts, thus providing a measurable indicator of its efficacy in preventing ferroptosis.[7] Western blotting is a powerful technique to quantify these changes in protein levels.
Experimental Overview
This protocol outlines the in vitro treatment of a relevant cell line with this compound, followed by the preparation of cell lysates and subsequent Western blot analysis to detect GPX4 and 4-HNE.
Signaling Pathway
The following diagram illustrates the targeted signaling pathway. This compound inhibits lipid peroxidation, which leads to a decrease in 4-HNE and the preservation of GPX4, thereby preventing ferroptotic cell death.
Detailed Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HT-1080 fibrosarcoma cells, a common model for ferroptosis studies) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). For inducing ferroptosis, a co-treatment with a known inducer like RSL3 or erastin (B1684096) can be performed.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100 V for 1-1.5 hours or at 30 V overnight at 4°C in a wet transfer system.
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer at the recommended concentrations:
-
Anti-GPX4 antibody: Typically 1:1000 dilution.
-
Anti-4-HNE antibody: Typically 1:1000 to 1:2000 dilution.
-
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:5000 to 1:10000 in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized table to facilitate comparison between different treatment groups.
| Treatment Group | GPX4 Expression (Normalized Intensity) | 4-HNE Adducts (Normalized Intensity) |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Ferroptosis Inducer | 0.45 ± 0.08 | 2.50 ± 0.30 |
| UAMC-3203 (10 nM) | 0.85 ± 0.10 | 1.20 ± 0.20 |
| UAMC-3203 (100 nM) | 1.20 ± 0.15 | 0.70 ± 0.10 |
| UAMC-3203 (1 µM) | 1.50 ± 0.20 | 0.40 ± 0.05 |
Data are represented as mean ± standard deviation from at least three independent experiments.
This structured presentation allows for a straightforward assessment of the dose-dependent effects of this compound on the key biomarkers of ferroptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Detection of HNE Modification of Proteins in Aging Mouse Tissues: A Western Blot-Based Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipid Peroxidation Assay Using UAMC-3203 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of UAMC-3203 hydrochloride on lipid peroxidation. This compound is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] By acting as a lipophilic radical-trapping antioxidant, UAMC-3203 effectively halts the chain reaction of lipid peroxidation within cellular membranes.[4]
UAMC-3203 has demonstrated superior stability and solubility compared to the first-generation ferroptosis inhibitor, Ferrostatin-1.[2][4][5] It shows a significantly longer half-life in human, rat, and mouse microsomes, making it a more robust tool for in vitro and in vivo studies.[2][6] This compound has shown efficacy in reducing lipid peroxidation and subsequent tissue damage in various disease models.[4][7][8]
The following sections detail the mechanism of action of UAMC-3203, a comprehensive protocol for a thiobarbituric acid reactive substances (TBARS) assay to measure lipid peroxidation, and key quantitative data for this compound.
Mechanism of Action of UAMC-3203 in Ferroptosis Inhibition
Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), leading to extensive membrane damage. This process is characterized by the iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes. UAMC-3203, as a ferroptosis inhibitor, integrates into the phospholipid bilayer of the cell membrane.[4] There, it acts as a radical-trapping antioxidant, effectively neutralizing lipid peroxyl radicals and terminating the lipid peroxidation chain reaction. This protective mechanism prevents the downstream events of ferroptosis, including membrane rupture and cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UAMC-3203 (hydrochloride) - Applications - CAT N°: 29346 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
UAMC-3203 Hydrochloride: A Potent Inhibitor of Ferroptosis for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-3203 hydrochloride is a potent and selective small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. As a third-generation ferrostatin-1 analog, UAMC-3203 exhibits improved solubility, metabolic stability, and in vivo efficacy, making it a valuable tool for studying the role of ferroptosis in various pathological conditions and for the development of novel therapeutic strategies.[1][2] These application notes provide a comprehensive overview of UAMC-3203, including its mechanism of action, key experimental data, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
UAMC-3203 acts as a lipophilic radical-trapping antioxidant.[2] It effectively inhibits ferroptosis by halting the chain reaction of lipid peroxidation within cellular membranes.[2] One of the key mechanisms underlying its protective effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] UAMC-3203 upregulates the expression of Nrf2 and its downstream target, Heme oxygenase-1 (HO-1), which play a crucial role in the cellular antioxidant defense system.[1] This leads to a reduction in reactive oxygen species (ROS) and lipid peroxides, thereby preventing ferroptotic cell death.[1]
Caption: Mechanism of action of UAMC-3203 in inhibiting ferroptosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various studies.
Table 1: In Vitro Potency and Stability
| Parameter | Cell Line | Condition | Value | Reference |
| IC₅₀ | IMR-32 Neuroblastoma | Erastin-induced ferroptosis | 10 nM | [3][4] |
| IC₅₀ | HT-1080 | ML162-induced ferroptosis | Not specified, but potent | [5] |
| IC₅₀ | In vitro model | Erastin-induced ferroptosis | 12 nM | [2][6] |
| Metabolic Stability (t₁/₂) | Human Microsomes | Incubation | 20.5 hours | [4] |
| Metabolic Stability (t₁/₂) | Rat Microsomes | Incubation | 16.5 hours | [4] |
| Metabolic Stability (t₁/₂) | Murine Microsomes | Incubation | 3.46 hours | [4] |
| Plasma Stability (Recovery at 6h) | Human Plasma | Incubation | 84% | [7] |
Table 2: In Vivo Efficacy and Dosing
| Animal Model | Condition | Dosage | Administration Route | Key Finding | Reference |
| Mouse | Acute Iron Poisoning | 20 µmol/kg | Not specified | Decreased plasma LDH levels | [3] |
| Rat | Spinal Cord Injury | 5 mg/kg | Intravenous | Promoted functional recovery, inhibited ferroptosis | [1] |
| Rat | Cardiac Arrest | Not specified | Not specified | Improved post-resuscitation myocardial dysfunction | [8] |
| Mouse | Multi-organ Injury | Not specified | Not specified | Superior protection compared to Fer-1 | [2] |
| Mouse | Corneal Epithelial Wound | 10 nM - 50 µM (topical) | Eyedrops | Promoted wound healing | [7] |
Table 3: Physicochemical Properties
| Parameter | Condition | Value | Reference |
| Aqueous Solubility | pH 5.0 | 36.7 ± 5.7 µM | [7] |
| Aqueous Solubility | pH 6.0 | 127.9 ± 16.1 µM | [7] |
| Aqueous Solubility | pH 7.4 | 127.3 ± 17.3 µM | [7] |
| Chemical Stability in PBS (pH 7.4) | 30 days | ~90% of initial concentration | [7] |
Experimental Protocols
In Vitro Ferroptosis Inhibition Assay
This protocol describes how to assess the inhibitory effect of UAMC-3203 on erastin-induced ferroptosis in a cancer cell line (e.g., IMR-32 or HT-1080).
Caption: Workflow for in vitro ferroptosis inhibition assay.
Materials:
-
This compound (e.g., MedChemExpress, HY-112909A)[2]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Ferroptosis inducer (e.g., Erastin)
-
Cell viability reagent (e.g., MTT, Sytox Green)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
UAMC-3203 Pre-incubation: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.[4]
-
Ferroptosis Induction: Add the ferroptosis inducer (e.g., Erastin) to the wells, maintaining the UAMC-3203 concentrations.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 13-24 hours).[4]
-
Cell Viability Assessment: Measure cell viability or death using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value of UAMC-3203 by plotting the percentage of cell viability against the log concentration of the compound.
In Vivo Administration for Neuroprotection Studies (Rat Model)
This protocol is based on a study investigating the neuroprotective effects of UAMC-3203 in a rat model of spinal cord injury.[1]
Caption: Workflow for in vivo neuroprotection study.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Adult male Sprague-Dawley rats
-
Surgical instruments for laminectomy
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of UAMC-3203 Solution: Prepare a stock solution of UAMC-3203 in DMSO. On the day of the experiment, dilute the stock solution in the vehicle to the final desired concentration (e.g., for a 5 mg/kg dose).[1]
-
Animal Model: Induce a spinal cord injury at the desired vertebral level (e.g., T10) using a standardized impactor device following anesthesia.[1]
-
Administration: Administer this compound (5 mg/kg) or vehicle intravenously immediately after the injury.[1]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and manual bladder expression.
-
Functional Assessment: Evaluate motor function recovery at regular intervals using methods like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale or Catwalk gait analysis.[1]
-
Tissue Collection and Analysis: At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis (e.g., H&E staining), immunofluorescence (e.g., for markers of ferroptosis, inflammation, and neuronal survival), and Western blotting (e.g., for GPX4, NRF2, HO-1).[1]
Western Blot Analysis of Ferroptosis-Related Proteins
This protocol outlines the steps for detecting changes in the expression of key ferroptosis-related proteins following UAMC-3203 treatment.
Materials:
-
Spinal cord tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-NRF2, anti-HO-1, anti-Acsl4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Safety and Handling
This compound is for research use only.[6] Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For in vivo studies, no toxicity was observed in mice after daily intraperitoneal injections of 20 µmol/kg for 4 weeks.[3][9]
Storage
This compound should be stored as a solid at -20°C for up to 1 month or at -80°C for up to 6 months.[6] Stock solutions should be stored at -80°C and used within 6 months.[6] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[6][9]
References
- 1. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [mdpi.com]
- 8. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Long-Term Stability of UAMC-3203 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 is a potent and selective small-molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] With an IC50 value as low as 10-12 nM for inhibiting erastin-induced ferroptosis, UAMC-3203 has demonstrated significant therapeutic potential in preclinical models of ischemia-reperfusion injury, organ damage, and other ferroptosis-driven pathologies.[2][3][4] Compared to the first-generation ferroptosis inhibitor Ferrostatin-1, UAMC-3203 exhibits superior metabolic stability and solubility.[5]
Reliable and reproducible experimental outcomes depend on the chemical stability of the compound under investigation. These application notes provide a comprehensive summary of the known long-term stability of UAMC-3203 hydrochloride in various solution forms and offer detailed protocols for storage, handling, and stability assessment.
Physicochemical Properties and Stability Summary
This compound is a white to off-white crystalline solid.[6] Understanding its stability profile is critical for designing experiments, preparing formulations, and interpreting results.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Formal Name | 4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide, monohydrochloride | [1] |
| CAS Number | 2271358-65-5 | [1] |
| Molecular Formula | C₂₅H₃₇N₅O₂S • HCl | [1] |
| Formula Weight | 508.1 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 25 mg/mLDMF: 10 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL |[1] |
Long-Term Stability Data
A published study investigated the chemical stability of a 100 µM UAMC-3203 solution in phosphate-buffered saline (PBS) at pH 7.4 over 30 days. The results demonstrate high stability under various common laboratory conditions.[7]
Table 2: Stability of 100 µM UAMC-3203 in PBS (pH 7.4) over 30 Days
| Storage Condition | Protection | % of Initial Concentration Remaining (Day 30) | Final pH (Day 30) | Reference |
|---|---|---|---|---|
| 4°C | Light-protected | ~90% | 7.5 - 7.6 | [7] |
| 25°C (Room Temp) | Light-protected | ~90% | 7.5 - 7.6 | [7] |
| 25°C (Room Temp) | Exposed to Light | ~90% | 7.5 - 7.6 | [7] |
| 37°C | Light-protected | ~90% | 7.5 - 7.6 |[7] |
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound in both its solid form and as stock solutions.
Table 3: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Recommendations | Reference |
|---|---|---|---|---|---|
| Solid Powder | N/A | -20°C | ≥ 3-4 years | Store sealed, away from moisture and light. | [1][8] |
| Stock Solution | DMSO | -80°C | 6 - 12 months | Aliquot to avoid repeated freeze-thaw cycles. | [6][8] |
| Stock Solution | DMSO | -20°C | 1 month | Store sealed, away from moisture and light. |[6][8] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and stability assessment of this compound solutions.
Protocol: Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution, typically in dimethyl sulfoxide (B87167) (DMSO), which can be further diluted in aqueous buffers for experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance and place it into a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mg/mL).[9] Using fresh DMSO is critical as absorbed moisture can reduce solubility.[8]
-
Cap the vial tightly and vortex thoroughly. If needed, use brief sonication to aid dissolution.[9]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 12 months) or -20°C for short-term storage (up to 1 month).[8]
Protocol: Long-Term Stability Assessment
This protocol outlines a general procedure for conducting a long-term stability study of this compound in an aqueous solution, based on established pharmaceutical testing principles.[10][11]
Objective: To determine the rate of degradation of UAMC-3203 in a specific aqueous formulation under various storage conditions.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the long-term stability of UAMC-3203 solutions.
Procedure:
-
Preparation (T=0): Prepare a solution of this compound at the desired concentration in the chosen buffer (e.g., 100 µM in PBS, pH 7.4). Analyze an initial sample immediately to establish the baseline (T=0) concentration.
-
Aliquoting: Distribute the remaining solution into a sufficient number of vials for all planned time points and conditions. Use amber glass or opaque tubes to protect from light.
-
Storage: Place the vials into controlled environmental chambers or incubators set to the desired conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[11]
-
Time Points: At each scheduled time point (e.g., 7, 14, 30, 60, 90 days), remove one vial from each storage condition for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating method, such as HPLC-UV (see Protocol 2.3), to quantify the remaining parent compound and detect any potential degradation products. Measure physical properties like pH and observe for any precipitation or color change.
-
Data Evaluation: Plot the concentration of UAMC-3203 as a percentage of the initial concentration versus time for each condition to determine the stability profile.
Protocol: Representative Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify UAMC-3203. Note: This method is representative and must be fully validated for specificity, linearity, precision, and accuracy according to ICH guidelines.[12]
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 4.2)
-
Mobile Phase B: Acetonitrile or Methanol
-
Diluent: 50:50 mixture of Mobile Phase A and B
Chromatographic Conditions:
| Parameter | Suggested Condition |
|---|---|
| Mobile Phase | Gradient elution. Start with a higher percentage of Mobile Phase A, increasing the percentage of Mobile Phase B over the run to elute the compound and any potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Detection Wavelength | 237 nm or 286 nm[3] |
| Injection Volume | 10 - 20 µL |
| Run Time | ~10 - 15 minutes (adjust to ensure elution of all peaks) |
Forced Degradation: To ensure the method is "stability-indicating," forced degradation studies should be performed on a sample of UAMC-3203.[12][13] This involves subjecting the drug to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to intentionally generate degradation products. The HPLC method must be able to separate the intact UAMC-3203 peak from all generated degradation product peaks.
Mechanism of Action: Ferroptosis Inhibition
UAMC-3203 functions as a lipophilic radical-trapping antioxidant.[14] It inhibits ferroptosis by directly halting the lipid peroxidation chain reaction within cell membranes. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS), which is normally counteracted by the enzyme Glutathione Peroxidase 4 (GPX4).[15][16] When GPX4 is inhibited or overwhelmed, lipid peroxidation proceeds unchecked, leading to membrane damage and cell death. UAMC-3203 acts downstream in this pathway to prevent the propagation of lipid radicals.
Ferroptosis Inhibition Pathway by UAMC-3203
Caption: UAMC-3203 inhibits ferroptosis by trapping lipid peroxyl radicals, halting the chain reaction.
Conclusion
This compound demonstrates excellent long-term stability in aqueous solutions at pH 7.4 for at least 30 days under refrigerated, room temperature, and 37°C conditions.[7] For long-term storage, the solid powder should be kept at -20°C, and stock solutions in DMSO should be aliquoted and stored at -80°C to ensure maximum potency and prevent degradation from repeated freeze-thaw cycles.[8] The provided protocols offer a robust framework for the preparation, handling, and stability assessment of UAMC-3203 solutions, enabling researchers to conduct reliable and reproducible experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. UAMC-3203 | Ferroptosis inhibitor | Probechem Biochemicals [probechem.com]
- 5. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UAMC-3203 hydrochloride solubility issues and solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the solubility of UAMC-3203 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-3203 and what is its mechanism of action?
A1: UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] It has a higher in vitro potency and better metabolic stability compared to the first-generation ferroptosis inhibitor, ferrostatin-1.[4][5][6] UAMC-3203 functions by trapping chain-carrying radicals, particularly within the phospholipid bilayer, which directly inhibits lipid peroxidation and prevents cell death.[7] This mechanism is crucial in disease models where ferroptosis is implicated, such as in organ injury and neurodegenerative conditions.[3][8][9]
Q2: What is the general solubility profile of this compound?
A2: this compound is a crystalline solid that is soluble in organic solvents like DMSO and DMF, but sparingly soluble in aqueous buffers.[10] It is considered insoluble in water alone.[11] To achieve solubility in aqueous solutions for experimental use, it typically requires initial dissolution in an organic solvent like DMSO, followed by dilution in an appropriate aqueous buffer or formulation vehicle.[10]
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, the solid powder should be kept at -20°C for up to 3 years or at 4°C in a sealed container, protected from moisture and light.[1][12] Stock solutions prepared in an organic solvent can be stored at -80°C for up to a year or at -20°C for one month.[1][11][12] It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][11] Aqueous solutions are not recommended for storage for more than one day.[10]
Q4: Is UAMC-3203 stable in solution?
A4: A 100 µM solution of UAMC-3203 in PBS (pH 7.4) has been shown to be stable for up to 30 days when stored at 4°C, 25°C, or 37°C with protection from light.[4] Over this period, approximately 90% of the initial concentration was retained.[4]
Solubility Data Summary
The following table summarizes the solubility of UAMC-3203 and its hydrochloride salt in various solvents. Note that different suppliers may report slightly different values.
| Compound Form | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| UAMC-3203 | DMSO | 175 | 371.03 | Ultrasonic treatment needed. Use fresh, non-hygroscopic DMSO.[1] |
| UAMC-3203 | DMSO | 94 | 199.29 | Use fresh, non-hygroscopic DMSO.[11] |
| UAMC-3203 | DMSO | 50 | 106.01 | Sonication is recommended.[2] |
| UAMC-3203 | Ethanol | 94 | - | |
| UAMC-3203 | Water | Insoluble | - | |
| This compound | DMSO | 125 | 246.00 | Ultrasonic treatment needed. Use fresh, non-hygroscopic DMSO.[12] |
| This compound | DMSO | 25 | - | |
| This compound | DMF | 10 | - | |
| This compound | DMSO:PBS (pH 7.2) (1:3) | 0.25 | - |
Troubleshooting Guide for Solubility Issues
Problem 1: My this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound is sparingly soluble in aqueous solutions.[10] Direct dissolution in buffers like PBS is often unsuccessful.
-
Solution: First, prepare a concentrated stock solution in an organic solvent such as DMSO.[10] The compound is significantly more soluble in DMSO, with concentrations of up to 125 mg/mL being achievable.[12] Once fully dissolved in DMSO, you can then dilute this stock solution into your aqueous experimental medium to the final desired concentration.
Problem 2: I observe precipitation after diluting my DMSO stock solution into my aqueous medium.
-
Cause: The final concentration of this compound in the aqueous medium may still exceed its solubility limit, even with a small percentage of DMSO.
-
Solution 1 (For In Vitro Use): Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to avoid solvent toxicity. If precipitation occurs, you may need to lower the final concentration of this compound.
-
Solution 2 (For In Vivo Use): For animal studies, a co-solvent system is often necessary to maintain solubility and bioavailability. Formulations using a combination of DMSO, PEG300, Tween 80, and saline are commonly used.[2][12]
Problem 3: My DMSO appears cloudy or my solubility is lower than expected.
-
Cause: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO can significantly reduce the solubility of UAMC-3203.[1][11][12]
-
Solution: Always use fresh, newly opened, anhydrous-grade DMSO for preparing your stock solutions.[1][11][12] Store DMSO properly, tightly sealed, and in a dry environment. Using ultrasonic treatment or sonication can also aid in dissolution.[1][2][12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.08 mg of this compound (Formula Weight: 508.1 g/mol ).[5]
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.[12]
-
Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][12] The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use (up to one year) or -20°C for shorter-term use (up to one month).[1][11]
Protocol 2: Preparation of an In Vivo Formulation (2.08 mg/mL)
This protocol is adapted from published methods for preparing a clear solution for intraperitoneal injection.[12]
-
Prepare Stock: Prepare a 20.8 mg/mL stock solution of this compound in fresh, anhydrous DMSO.
-
Initial Mixing: In a sterile tube, add 400 µL of PEG300.
-
Add Drug: Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Use Immediately: This formulation should be prepared fresh and used immediately for optimal results.[11]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
- 3. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
UAMC-3203 hydrochloride cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing UAMC-3203 hydrochloride in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound, particularly concerning cytotoxicity at high concentrations.
Issue 1: Higher than Expected Cytotoxicity at High Concentrations
Possible Causes:
-
Off-Target Effects: At concentrations significantly above the IC50 for ferroptosis inhibition (10-12 nM), UAMC-3203 may exhibit off-target effects leading to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. The final concentration of DMSO in the culture medium should be kept low (ideally below 0.5%).
-
Compound Precipitation: High concentrations of this compound may lead to precipitation in the culture medium, which can cause physical stress to cells and interfere with assay readings.
Troubleshooting Steps:
-
Optimize Concentration Range: Determine the optimal working concentration of this compound for your specific cell line and experimental conditions through a dose-response curve.
-
Solvent Control: Always include a vehicle control (culture medium with the same concentration of solvent used for the highest drug concentration) to assess the cytotoxic effect of the solvent itself.
-
Solubility Check: Visually inspect the culture wells for any signs of compound precipitation, especially at the highest concentrations. If precipitation is observed, consider preparing a fresh, lower concentration stock solution.
-
Assay Interference: Some assay reagents can be affected by the chemical properties of the test compound. Run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells can lead to significant variability in results.
-
Variable Incubation Times: Inconsistent exposure times to the compound will affect the observed cytotoxicity.
-
Reagent Preparation: Improperly prepared or stored reagents can lead to assay variability.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for all wells.
-
Precise Timing: Adhere to a strict timeline for compound addition, incubation, and assay reagent addition across all experiments.
-
Fresh Reagents: Prepare fresh assay reagents for each experiment whenever possible and follow the manufacturer's storage instructions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of ferroptosis.[1][2] It functions as a lipophilic radical trapping antioxidant, which halts the chain reaction of lipid peroxidation within cell membranes, thereby preventing ferroptotic cell death.[3]
Q2: Is this compound cytotoxic at high concentrations?
A2: While generally considered non-toxic at therapeutic doses in vivo, some studies have shown concentration-dependent cytotoxicity in vitro. For instance, in human corneal epithelial (HCE) cells, a 3-hour exposure to 10 µM and 50 µM UAMC-3203 resulted in a significant reduction in cell viability to 75% and 39.2%, respectively.[4][5] However, lower concentrations of 10 nM and 1 µM showed no toxicity.[4][5] In vivo studies in mice have shown no toxicity after daily intraperitoneal injections of 20 µmol/kg for up to 4 weeks.[1][6][7]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO.[1] For in vitro experiments, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound?
A4: For long-term storage, this compound should be stored at -20°C or -80°C as a solid.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1] It is recommended to protect the compound from moisture and light.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Human Corneal Epithelial (HCE) Cells
| Concentration | Incubation Time | Cell Viability (%) | Reference |
| 10 nM | 3 hours | No significant toxicity | [4][5] |
| 1 µM | 3 hours | No significant toxicity | [4][5] |
| 10 µM | 3 hours | 75 ± 6.7 | [4][5] |
| 50 µM | 3 hours | 39.2 ± 5.6 | [4][5] |
Table 2: In Vivo Toxicity of this compound in Mice
| Dosage | Administration Route | Duration | Observed Toxicity | Reference |
| 20 µmol/kg | Intraperitoneal | Daily for 4 weeks | None observed | [1][6][7] |
Experimental Protocols
Protocol: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Mandatory Visualization
Caption: Mechanism of this compound in inhibiting ferroptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound | MDPI [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. UAMC-3203 (hydrochloride) - Applications - CAT N°: 29346 [bertin-bioreagent.com]
potential off-target effects of UAMC-3203 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UAMC-3203 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UAMC-3203?
A1: UAMC-3203 is a potent and selective inhibitor of ferroptosis.[1] It functions as a lipophilic radical-trapping antioxidant.[2] The compound integrates into cellular membranes where it scavenges lipid peroxyl radicals, thereby halting the destructive chain reaction of lipid peroxidation that is characteristic of ferroptosis.[2] It is a more potent and metabolically stable analog of ferrostatin-1.[3][4]
Q2: Are there any known off-target effects or alternative mechanisms of action for UAMC-3203?
A2: Yes, while UAMC-3203 is a potent ferroptosis inhibitor, some studies suggest its effects may not be exclusively due to this mechanism in all contexts. For instance, in a murine model of acetaminophen-induced liver injury, the protective effects of UAMC-3203 were surprisingly found not to be mediated by the inhibition of ferroptosis.[5] Instead, the compound was observed to significantly reduce the levels of phosphorylated JNK (pJNK) on mitochondria, suggesting an alternative mechanism of action in this specific model of toxicity.[5]
Q3: What is the reported potency of UAMC-3203?
A3: UAMC-3203 has a reported IC50 value of approximately 10 nM to 12 nM for the inhibition of erastin-induced ferroptosis in various cell lines.[1][2][3][6]
Q4: Has any in vitro cytotoxicity been observed with UAMC-3203?
A4: Yes, concentration-dependent cytotoxicity has been reported. In a study using human corneal epithelial (HCE) cells, a 3-hour exposure to UAMC-3203 at concentrations of 10 µM and 50 µM resulted in a significant reduction in cell viability.[3][4] However, lower concentrations of 10 nM and 1 µM did not show any toxic effects.[3][4] Researchers should determine the optimal non-toxic concentration for their specific cell type and experimental duration.
Q5: What is the in vivo safety profile of UAMC-3203?
A5: UAMC-3203 has demonstrated a good safety profile in preclinical studies. No toxicity was observed in mice following repeated daily intraperitoneal injections of 20 µmol/kg over a four-week period.[1][2] Additionally, a 100 µM solution was well-tolerated in rats after topical administration, showing no signs of toxicity or inflammation.[3][7]
Q6: Does UAMC-3203 affect iron levels?
A6: UAMC-3203's primary mechanism is as a radical-trapping antioxidant, not an iron chelator. In a study on post-resuscitation myocardial dysfunction, UAMC-3203 did not lower the cardiac non-heme iron content, unlike the iron chelator Deferoxamine (DFO).[8] This highlights a key mechanistic distinction from other ferroptosis inhibitors that act by chelating iron.
Troubleshooting Guide
Issue 1: Unexpected experimental results not consistent with ferroptosis inhibition.
-
Possible Cause: As observed in acetaminophen-induced liver injury models, UAMC-3203 may be acting through an alternative, non-ferroptotic mechanism, such as the modulation of pJNK signaling.[5]
-
Troubleshooting Steps:
-
Confirm Ferroptosis: Ensure that ferroptosis is the primary cell death pathway in your experimental model. Measure key markers of ferroptosis such as lipid peroxidation (e.g., using C11-BODIPY), glutathione (B108866) (GSH) depletion, and changes in the expression of GPX4 and ACSL4.[8][9]
-
Investigate Alternative Pathways: If ferroptosis markers are unchanged despite observing a phenotypic effect of UAMC-3203, consider investigating other signaling pathways. For example, assess the phosphorylation status of JNK and its localization to mitochondria.[5]
-
Control Compounds: Include other types of ferroptosis inhibitors (e.g., iron chelators like Deferoxamine) to see if they replicate the effects of UAMC-3203. A different outcome may point to a unique off-target effect of UAMC-3203.[8]
-
Issue 2: Observed cytotoxicity in cell culture experiments.
-
Possible Cause: The concentration of UAMC-3203 may be too high for the specific cell line or experimental duration. Cytotoxicity has been observed at concentrations of 10 µM and higher.[3][4]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. Start with concentrations at or below 1 µM.
-
Time-Course Experiment: Assess cell viability at different time points. Prolonged exposure may lead to toxicity even at lower concentrations.
-
Vehicle Control: Ensure that the vehicle used to dissolve UAMC-3203 (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in the experiment.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Cytotoxicity of UAMC-3203
| Parameter | Cell Line | Value | Reference |
| IC50 (Ferroptosis Inhibition) | IMR-32 Neuroblastoma | 10 nM | [6] |
| IC50 (Ferroptosis Inhibition) | Not Specified | 12 nM | [1] |
| Cell Viability (3h exposure) | Human Corneal Epithelial (HCE) | 75 ± 6.7% at 10 µM | [3][4] |
| Cell Viability (3h exposure) | Human Corneal Epithelial (HCE) | 39.2 ± 5.6% at 50 µM | [3][4] |
Table 2: Microsomal Stability of UAMC-3203
| Species | Microsome Stability (t1/2) | Reference |
| Human | 20.5 hours | [6] |
| Rat | 16.5 hours | [6] |
| Murine | 3.46 hours | [6] |
Experimental Protocols
1. In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is based on the methodology used to assess UAMC-3203 cytotoxicity in Human Corneal Epithelial (HCE) cells.[3][4]
-
Objective: To determine the effect of UAMC-3203 on cell viability.
-
Methodology:
-
Cell Seeding: Plate HCE cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of UAMC-3203 (e.g., 10 nM, 1 µM, 10 µM, 50 µM) and a vehicle control for a specified duration (e.g., 3 hours).
-
MTT Incubation: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot for Ferroptosis Marker GPX4
This protocol is based on the methodology used to assess changes in GPX4 expression in a rat model of cardiac arrest.[8]
-
Objective: To quantify the protein expression of the key ferroptosis regulator, GPX4.
-
Methodology:
-
Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: On-target mechanism of UAMC-3203 in the ferroptosis pathway.
Caption: Potential off-target/alternative mechanism of UAMC-3203.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UAMC-3203 lessens acetaminophen-induced liver toxicity, study suggests | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
avoiding UAMC-3203 hydrochloride precipitation in media
Welcome to the technical support center for UAMC-3203 hydrochloride. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid precipitation of this compound in their experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is sparingly soluble in aqueous buffers alone.[2] For maximum solubility in aqueous solutions, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2]
Q2: What is the solubility of this compound in various solvents?
A2: The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO, with reported values ranging from 25 mg/mL to 125 mg/mL.[1][2][3] Its solubility is lower in aqueous solutions and is pH-dependent.[4] Please refer to the data summary table below for more details.
Q3: How should I store the this compound stock solution?
A3: Stock solutions of this compound prepared in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve this compound directly in cell culture media due to its limited aqueous solubility.[2] Doing so may lead to precipitation. The best practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q5: Why might this compound precipitate when added to my cell culture medium?
A5: Precipitation can occur for several reasons:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.[2]
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
pH of the Media: The solubility of UAMC-3203 is pH-dependent, with lower solubility at a more acidic pH (e.g., pH 5.0).[4]
-
Common Ion Effect: The presence of chloride ions in the cell culture medium can reduce the solubility of hydrochloride salts.[5]
-
Improper Dissolution: Not fully dissolving the compound in DMSO before adding it to the media can lead to precipitation.
Troubleshooting Guide: Preventing Precipitation
This guide will help you troubleshoot and prevent the precipitation of this compound in your cell culture media.
Issue: Precipitate forms immediately upon adding the stock solution to the media.
| Possible Cause | Solution |
| Stock solution concentration is too high. | Prepare a new, less concentrated stock solution in DMSO. |
| Inadequate mixing. | After adding the stock solution to the media, mix thoroughly by gently swirling or pipetting. Avoid vigorous vortexing which can cause shearing of cellular components. |
| Localized high concentration. | Add the stock solution dropwise to the media while gently swirling to ensure rapid and even dispersion. |
Issue: Precipitate forms over time after the compound is added to the media.
| Possible Cause | Solution |
| Final concentration exceeds solubility limit. | Lower the final working concentration of this compound in your experiment. |
| Media pH is not optimal. | Ensure your cell culture media is buffered to a pH of around 7.4, where UAMC-3203 has better solubility.[4] |
| Instability of the aqueous solution. | Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions for more than a day.[2] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and conditions.
| Solvent/Condition | Solubility | Reference |
| DMSO | 125 mg/mL (246.00 mM) (requires sonication) | [1] |
| DMSO | 50 mg/mL (106.01 mM) (sonication recommended) | [3] |
| DMSO | ~25 mg/mL | [2] |
| Dimethylformamide | ~10 mg/mL | [2] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.09 mM) | [1] |
| Citrate Buffer (pH 5.0) | 36.7 ± 5.7 µM | [4] |
| Citrate Buffer (pH 6.0) | 127.9 ± 16.1 µM | [4] |
| PBS (pH 7.4) | 127.3 ± 17.3 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
To aid dissolution, vortex the solution and/or use an ultrasonic bath until the solid is completely dissolved.[1][3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Diluting this compound into Cell Culture Media
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in fresh cell culture medium if a large dilution factor is required. This helps to avoid precipitation from a high concentration of DMSO being added directly to the final culture volume.
-
Add the diluted this compound solution (or the stock solution for smaller dilution factors) dropwise to the final volume of pre-warmed cell culture medium while gently swirling the flask or plate.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity to the cells.
-
Use the freshly prepared medium containing this compound for your experiment immediately.
-
Visual Guides
Caption: Troubleshooting workflow for UAMC-3203 HCl precipitation.
Caption: Recommended workflow for preparing UAMC-3203 HCl solutions.
References
troubleshooting inconsistent results with UAMC-3203 hydrochloride
Welcome to the technical support center for UAMC-3203 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of ferroptosis, a form of iron-dependent regulated cell death.[1] It functions as a lipophilic radical-trapping antioxidant, which halts the chain reaction of lipid peroxidation within cellular membranes.[2] This action prevents the accumulation of lipid reactive oxygen species (ROS) that would otherwise lead to cell death. UAMC-3203 is an analog of ferrostatin-1 but possesses improved solubility, metabolic stability, and in vivo efficacy.[2][3]
Q2: How should I dissolve and store this compound?
A2: this compound is a crystalline solid that is soluble in organic solvents like DMSO (approx. 25 mg/mL) and dimethyl formamide (B127407) (approx. 10 mg/mL).[4] For cell culture experiments, it is recommended to first dissolve the compound in fresh, anhydrous DMSO to make a concentrated stock solution.[4][5] This stock solution can then be further diluted with the aqueous buffer or cell culture medium of choice.[4] Aqueous solutions should ideally be used the same day, and storing them for more than one day is not recommended.[4] For long-term storage, the solid compound is stable for at least four years at -20°C.[6] Stock solutions in DMSO can be stored for up to a year at -80°C or for one month at -20°C; however, it is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The effective concentration of UAMC-3203 can vary depending on the cell type and the specific experimental conditions. It has a reported IC50 value of 10-12 nM for inhibiting erastin-induced ferroptosis in IMR-32 neuroblastoma cells.[1][5][6] A typical starting point for in vitro experiments is in the low nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and ferroptosis induction method. Be aware that at higher concentrations (e.g., 10 µM and above), UAMC-3203 may exhibit cytotoxicity in some cell lines.[7][8]
Q4: Is this compound stable in cell culture medium?
A4: Yes, UAMC-3203 is significantly more stable than ferrostatin-1. A 100 µM solution of UAMC-3203 was found to be stable for up to 30 days in PBS at 4°C, room temperature, and 37°C.[7] It also has a much longer half-life in human and rat microsomes compared to ferrostatin-1.[5]
Troubleshooting Inconsistent Results
Inconsistent results when using this compound can arise from a variety of factors, from compound handling to the specifics of the experimental design. This guide is formatted to help you identify and resolve these issues.
Issue 1: No or reduced inhibition of ferroptosis observed.
If UAMC-3203 is not preventing cell death as expected, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | The IC50 of UAMC-3203 can be cell-type specific. Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal protective concentration for your cell line.[9] |
| Improper Compound Preparation/Storage | This compound has limited solubility in aqueous buffers.[4] Ensure it is fully dissolved in a high-quality, anhydrous DMSO stock before diluting in media. Avoid repeated freeze-thaw cycles of the stock solution.[5] Prepare fresh dilutions in media for each experiment. |
| Timing of Inhibitor Addition | For maximal protection, UAMC-3203 should be present before or at the same time as the ferroptosis-inducing agent. Pre-incubating cells with UAMC-3203 for at least one hour before adding the inducer is a common practice.[5][9] |
| Incorrect Cell Death Pathway | The observed cell death may not be ferroptosis. Confirm that your inducer (e.g., erastin (B1684096), RSL3) is indeed triggering ferroptosis in your system. Test for markers of other cell death pathways, such as caspase activation for apoptosis (use a pan-caspase inhibitor like Z-VAD-FMK as a control) or MLKL phosphorylation for necroptosis.[9][10] |
| Cell Line Resistance | Some cell lines may be inherently resistant to certain ferroptosis inducers or have lower levels of lipid peroxidation.[11] Consider using a different ferroptosis inducer or a cell line known to be sensitive to ferroptosis. |
Issue 2: High variability between experimental replicates.
High variability can obscure real effects. The following table outlines common sources of variability and how to mitigate them.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded across all wells. Inconsistent cell density can affect nutrient levels, cell-cell contacts, and overall susceptibility to ferroptosis. |
| Edge Effects in Multi-well Plates | Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental conditions or fill them with a buffer or media to create a more uniform environment. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure consistent addition of cells, UAMC-3203, and ferroptosis inducers across all wells. |
| Fluctuations in Incubator Conditions | Ensure your CO2 incubator has stable temperature and CO2 levels. Minor fluctuations can impact cell health and response to treatment. |
| Compound Precipitation | Due to its limited aqueous solubility, UAMC-3203 may precipitate if the final DMSO concentration is too low or if it's added to cold media.[4] Ensure the final DMSO concentration is consistent across wells and generally kept below 0.5%. Visually inspect for any signs of precipitation. |
Issue 3: Unexpected cytotoxicity observed with UAMC-3203 alone.
While generally well-tolerated at effective concentrations, UAMC-3203 can be toxic at higher doses.
| Potential Cause | Recommended Solution |
| Concentration is too high | In some cell lines, concentrations as low as 10 µM have been shown to reduce cell viability.[7][8] Perform a toxicity assay with UAMC-3203 alone across a range of concentrations to establish a non-toxic working range for your specific cell line. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%) and is consistent across all treatment groups, including the vehicle control. |
| Compound Purity/Degradation | If the compound has been stored improperly or is from an unreliable source, impurities or degradation products could be causing toxicity. Use a high-purity compound from a reputable supplier and follow recommended storage conditions.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of UAMC-3203
This protocol describes a standard cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of UAMC-3203 against a ferroptosis inducer.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
UAMC-3203 Pre-treatment: Prepare a series of dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 50, 100, 500 nM, 1, 5, 10 µM). Remove the old medium from the cells and add the UAMC-3203 dilutions. Incubate for 1-2 hours.
-
Ferroptosis Induction: Add a ferroptosis inducer (e.g., erastin or RSL3) at a predetermined concentration (e.g., its EC50) to all wells except the "no treatment" control.
-
Incubation: Incubate the plate for a predetermined time sufficient to induce cell death (e.g., 12-24 hours).[5]
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, CCK-8, or a fluorescence-based live/dead stain (e.g., Sytox Green).[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the UAMC-3203 concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Measuring Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid ROS accumulation, a key hallmark of ferroptosis.[10][13]
-
Cell Treatment: Seed cells on glass coverslips or in a multi-well imaging plate. Treat the cells with the ferroptosis inducer in the presence or absence of the optimal concentration of UAMC-3203, as determined in Protocol 1. Include appropriate controls.
-
Probe Loading: At the end of the treatment period, remove the medium and wash the cells once with PBS. Add fresh medium or PBS containing the C11-BODIPY probe (typically 1-5 µM). Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing solution and wash the cells twice with PBS.
-
Imaging/Analysis: Add fresh PBS or phenol (B47542) red-free medium. Analyze the cells immediately using a fluorescence microscope or a flow cytometer. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
impact of serum on UAMC-3203 hydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UAMC-3203 hydrochloride, with a specific focus on the potential impact of serum on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its mechanism of action involves acting as a lipophilic radical-trapping antioxidant, which halts the chain reaction of lipid peroxidation within cellular membranes.[3]
Q2: We are observing a decrease in the potency (higher IC50) of UAMC-3203 when we switch from serum-free to serum-containing media. Why is this happening?
A2: This is a common observation for many small molecule inhibitors, particularly those with lipophilic properties. The primary reason is likely due to the binding of UAMC-3203 to serum proteins, such as albumin and alpha-acid glycoprotein (B1211001) (AAG).[4][5] When bound to these proteins, the inhibitor is no longer free to engage with its cellular target, thus reducing its apparent potency. Only the unbound fraction of the drug is typically considered active.
Q3: How can we quantify the impact of serum on our UAMC-3203 experiments?
A3: A straightforward method to quantify the effect of serum is to determine the IC50 of UAMC-3203 in the presence of varying concentrations of serum.[4][6] A significant shift in the IC50 value with increasing serum concentration indicates protein binding. This data can be used to estimate the extent of binding and to adjust experimental concentrations accordingly.
Q4: Can components in the serum other than proteins interfere with our ferroptosis assays?
A4: Yes, serum is a complex mixture that can contain endogenous molecules that may interfere with your assay.[7] For instance, lipids in the serum could potentially affect lipid peroxidation assays, and other components might have antioxidant properties or directly interact with your detection reagents. It is crucial to run appropriate controls to account for these matrix effects.[8]
Q5: What is the role of the NRF2 signaling pathway in the context of UAMC-3203 and ferroptosis?
A5: The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses.[9][10] Studies have shown that activation of the NRF2 pathway can protect cells from ferroptosis.[11][12] UAMC-3203 has been shown to impact the NRF2/HO-1 pathway, which is involved in mitigating oxidative stress.[13] When investigating the effects of UAMC-3203, it can be valuable to assess the activation state of the NRF2 pathway as a downstream marker of its antioxidant activity.
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Activity of UAMC-3203 in Serum-Containing Media
-
Possible Cause: Serum protein binding of UAMC-3203.
-
Troubleshooting Steps:
-
Quantify the Serum Effect: Perform a dose-response curve for UAMC-3203 in your assay with different concentrations of serum (e.g., 0%, 2.5%, 5%, 10% FBS). A rightward shift in the IC50 curve with increasing serum concentration will confirm protein binding.
-
Increase UAMC-3203 Concentration: Based on the IC50 shift, you may need to increase the concentration of UAMC-3203 in your serum-containing experiments to achieve the desired effective concentration of free compound.
-
Use Serum-Reduced or Serum-Free Media: If experimentally feasible, consider using media with a lower percentage of serum or adapting your cells to serum-free conditions for the duration of the experiment.
-
Consider Alternative Serum Sources: Different batches and types of serum (e.g., FBS, human serum) can have varying protein compositions, leading to different degrees of drug binding. If you suspect batch-to-batch variability, test a new lot of serum.
-
Issue 2: High Background or Signal Variability in Ferroptosis Readout Assays
-
Possible Cause: Interference from serum components with assay reagents.
-
Troubleshooting Steps:
-
Include "Serum-Only" Controls: Run control wells that contain your assay medium with serum but without cells to determine the background signal generated by the serum itself.
-
Include "No-Inducer" Controls: Have control groups that include cells and serum-containing medium but are not treated with a ferroptosis inducer. This will help identify any baseline effects of serum on your cells and the assay.
-
Wash Cells Before Assay: Before adding your assay reagents (e.g., for lipid peroxidation or cell viability), gently wash the cells with phosphate-buffered saline (PBS) to remove serum-containing medium. This can reduce interference with the assay chemistry.
-
Assay-Specific Troubleshooting:
-
Lipid Peroxidation Assays (e.g., C11-BODIPY): Serum lipids may interfere. Ensure proper washing steps and consider using a more specific assay if interference is high.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Serum can contain dehydrogenases or ATP that may interfere. Include appropriate background subtraction controls.[14]
-
-
Data Presentation
Table 1: Hypothetical Impact of Serum on this compound IC50 in a Ferroptosis Inhibition Assay
| Serum Concentration (%) | UAMC-3203 IC50 (nM) | Fold Shift in IC50 (vs. 0% Serum) |
| 0 | 15 | 1.0 |
| 2.5 | 45 | 3.0 |
| 5.0 | 90 | 6.0 |
| 10.0 | 210 | 14.0 |
This table illustrates a potential outcome of an experiment designed to assess the impact of serum on UAMC-3203 activity. The actual values will be cell line and assay dependent.
Experimental Protocols
Protocol 1: Determining the Impact of Serum on UAMC-3203 IC50
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere overnight.
-
Preparation of UAMC-3203 Dilutions: Prepare a 2x stock of your UAMC-3203 serial dilutions in serum-free medium.
-
Preparation of Serum-Containing Media: Prepare 2x concentrations of serum in your cell culture medium (e.g., 0%, 5%, 10%, 20% FBS).
-
Treatment: Remove the overnight culture medium from the cells. Add equal volumes of the 2x UAMC-3203 dilutions and the 2x serum-containing media to the respective wells. This will result in final concentrations of 1x UAMC-3203 and 1x serum.
-
Induction of Ferroptosis: Co-treat with a known ferroptosis inducer (e.g., erastin, RSL3) at a concentration predetermined to induce significant cell death (e.g., EC80).
-
Incubation: Incubate for a duration sufficient to induce ferroptosis (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).
-
Data Analysis: Normalize the data to the vehicle control (no UAMC-3203) for each serum concentration. Plot the dose-response curves and calculate the IC50 values for each serum condition.
Protocol 2: Measurement of Lipid Peroxidation in the Presence of Serum
-
Cell Treatment: Treat cells with UAMC-3203 and a ferroptosis inducer in serum-containing medium as described above.
-
Washing: At the end of the treatment period, gently aspirate the medium and wash the cells twice with warm PBS to remove serum.
-
Staining: Add a lipid peroxidation sensor probe (e.g., C11-BODIPY 581/591) diluted in serum-free medium or PBS to the cells. Incubate according to the manufacturer's instructions.
-
Imaging or Flow Cytometry: After incubation, wash the cells again with PBS and measure the fluorescence using a fluorescence microscope or flow cytometer. An increase in the oxidized form of the probe indicates lipid peroxidation.
-
Data Analysis: Quantify the fluorescence intensity and normalize to the control groups.
Mandatory Visualizations
Caption: Experimental workflow for assessing UAMC-3203 activity.
Caption: Troubleshooting logic for reduced UAMC-3203 activity.
Caption: Simplified signaling context of UAMC-3203.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Color Gradients | Graphviz [graphviz.org]
- 7. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ferroptosis by up-regulating Nrf2 delayed the progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting NRF2 uncovered an intrinsic susceptibility of acute myeloid leukemia cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
interpreting unexpected phenotypes with UAMC-3203 hydrochloride
Welcome to the technical support center for UAMC-3203 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving this potent ferroptosis inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate unexpected phenotypes and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It acts as a lipophilic radical-trapping antioxidant, inserting into phospholipid bilayers to halt the chain reaction of lipid peroxidation.[3][4] This compound is a third-generation analogue of ferrostatin-1, offering improved solubility and metabolic stability.[4][5]
Q2: What is the recommended concentration of UAMC-3203 for in vitro experiments?
A2: The effective concentration of UAMC-3203 can vary depending on the cell type and experimental conditions. However, a common starting point is in the low nanomolar range. The reported IC50 for inhibiting erastin-induced ferroptosis in IMR-32 neuroblastoma cells is between 10-12 nM.[1][2] For other applications, such as promoting corneal epithelial wound healing in vitro, concentrations as low as 10 nM have been shown to be effective.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the recommended dosages for in vivo animal studies?
A3: In vivo dosages of UAMC-3203 can vary based on the animal model and the targeted disease. Studies have reported efficacy and safety at various dosages, including 2 mg/kg, 5 mg/kg, and 20 µmol/kg, typically administered via intraperitoneal injection.[2][6][7] Long-term administration of 20 µmol/kg daily for four weeks has been shown to be non-toxic in mice.[5][7]
Q4: How should I prepare and store this compound?
A4: this compound is typically a crystalline solid.[8] For in vitro use, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[1] For in vivo studies, the DMSO stock can be further diluted in vehicles such as saline, polyethylene (B3416737) glycol (PEG300), and Tween-80.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, while powdered compound is stable for at least three years at -20°C.[1][9]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Symptoms:
-
Increased cell death observed in control groups treated with UAMC-3203 alone.
-
Reduced cell viability at concentrations intended to be protective.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of UAMC-3203 | UAMC-3203 has shown concentration-dependent cytotoxicity at higher concentrations (e.g., 10 µM and 50 µM in human corneal epithelial cells).[5][10] Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 1-100 nM). |
| Solvent Toxicity | High concentrations of DMSO can be toxic to some cell lines. Ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level (typically <0.5%).[11] Run a vehicle control with the same final DMSO concentration as your experimental wells. |
| Compound Instability | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.[1] Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to UAMC-3203. It's important to establish a baseline toxicity profile for your specific cell line. |
Issue 2: Lack of Efficacy or No Observable Phenotype
Symptoms:
-
UAMC-3203 fails to inhibit ferroptosis induced by known inducers (e.g., erastin (B1684096), RSL3).
-
No protective effect is observed in a disease model where ferroptosis is expected to play a role.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ferroptosis is Not the Primary Cell Death Pathway | Confirm that ferroptosis is indeed the dominant cell death mechanism in your model. Use other cell death inhibitors (e.g., Z-VAD-FMK for apoptosis, necrostatin-1 (B1678002) for necroptosis) to rule out other pathways.[12] In some models, such as TNF-induced systemic inflammatory response syndrome or CLP-induced septic shock, UAMC-3203 has shown no effect, suggesting ferroptosis may not be the key driver of pathology in those specific contexts.[12] |
| Insufficient Compound Concentration or Exposure Time | The IC50 of UAMC-3203 is in the low nanomolar range, but the optimal concentration can be cell-type specific.[1] Perform a dose-response and time-course experiment. In some protocols, a pre-incubation period of 1 hour is used before inducing ferroptosis.[1] |
| Poor Compound Stability or Bioavailability (In Vivo) | UAMC-3203 has improved stability compared to ferrostatin-1, but its half-life can differ between species (e.g., shorter in murine microsomes compared to human or rat).[1] Consider the pharmacokinetic properties in your animal model. Ensure proper formulation and administration for optimal bioavailability. |
| Contradictory or Context-Dependent Effects | In a study on diabetic rats with stroke, UAMC-3203 did not improve cognitive outcomes and even worsened aversive learning.[6] This highlights that the effects of inhibiting ferroptosis can be context-dependent and may not always be beneficial. Consider the specific pathophysiology of your model. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Inducer | Value | Reference |
| IC50 | IMR-32 Neuroblastoma | Erastin | 10-12 nM | [1][5] |
| Cytotoxicity (Reduced Viability) | Human Corneal Epithelial (HCE) | - | 10 µM (75% viability) | [5][10] |
| Cytotoxicity (Reduced Viability) | Human Corneal Epithelial (HCE) | - | 50 µM (39.2% viability) | [5][10] |
Table 2: In Vivo Stability of UAMC-3203
| System | Half-life (t1/2) | Reference |
| Human Microsomes | 20.5 hours | [1] |
| Rat Microsomes | 16.5 hours | [1] |
| Murine Microsomes | 3.46 hours | [1] |
Experimental Protocols
Key Experiment: In Vitro Ferroptosis Inhibition Assay
Objective: To determine the concentration-dependent inhibition of erastin-induced ferroptosis by UAMC-3203.
Materials:
-
IMR-32 neuroblastoma cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Erastin (ferroptosis inducer)
-
Cell viability reagent (e.g., Sytox Green, CellTiter-Glo)
-
96-well plates
Protocol:
-
Cell Seeding: Seed IMR-32 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
UAMC-3203 Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of UAMC-3203. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.[1]
-
Ferroptosis Induction: Add erastin to the wells at a pre-determined concentration known to induce ferroptosis in your cell line.
-
Incubation: Incubate the plate for the desired duration (e.g., 13 hours).[1]
-
Cell Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the UAMC-3203 concentration and calculate the IC50 value.
Visualizations
Signaling Pathway: Ferroptosis and the Action of UAMC-3203
Caption: UAMC-3203 inhibits ferroptosis by trapping lipid radicals.
Experimental Workflow: Troubleshooting Lack of Efficacy
References
- 1. selleckchem.com [selleckchem.com]
- 2. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
UAMC-3203 Hydrochloride: A Comparative Guide to a Novel Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical pathway in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has led to the development of various inhibitors targeting this pathway. This guide provides an objective, data-driven comparison of UAMC-3203 hydrochloride with other prominent ferroptosis inhibitors, focusing on their mechanism of action, potency, stability, and in vivo efficacy.
Executive Summary
UAMC-3203 is a novel, potent, and drug-like ferroptosis inhibitor that demonstrates significant advantages over earlier-generation inhibitors like Ferrostatin-1.[1] Developed as an analog of Ferrostatin-1, UAMC-3203 exhibits superior potency, metabolic stability, and solubility.[2][3] These improved properties translate to enhanced efficacy in in vivo models of ferroptosis-driven diseases.[3][4] This guide will delve into the experimental data that substantiates these claims, providing a direct comparison with other key ferroptosis inhibitors such as Ferrostatin-1 and Liproxstatin-1.
Mechanism of Action: Radical-Trapping Antioxidants
UAMC-3203, Ferrostatin-1, and Liproxstatin-1 all belong to the class of ferroptosis inhibitors known as radical-trapping antioxidants (RTAs). Their primary mechanism involves scavenging lipid peroxyl radicals within cellular membranes, thereby halting the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[5][6] This protective action is independent of the initial trigger of ferroptosis, be it the inhibition of system Xc⁻ by erastin (B1684096) or the direct inhibition of GPX4 by RSL3.
The following diagram illustrates the central ferroptosis pathway and the points of intervention for radical-trapping antioxidants.
Quantitative Comparison of Ferroptosis Inhibitors
The efficacy of a ferroptosis inhibitor is determined by its potency (IC50), stability, and performance in in vivo models. The following tables summarize the available data for this compound, Ferrostatin-1, and Liproxstatin-1.
Table 1: In Vitro Potency (IC50/EC50)
| Compound | Cell Line | Inducer | IC50/EC50 | Reference(s) |
| UAMC-3203 | IMR-32 Neuroblastoma | Erastin | 10 nM | [7][8] |
| UAMC-3203 | - | Erastin | 12 nM | [9] |
| Ferrostatin-1 | HT-1080 | Erastin | 60 nM | [10][11] |
| Ferrostatin-1 | IMR-32 Neuroblastoma | Erastin | 33 nM | [2] |
| Liproxstatin-1 | Gpx4-/- cells | - | 22 nM | [12] |
Lower IC50/EC50 values indicate higher potency.
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | UAMC-3203 | Ferrostatin-1 | Reference(s) |
| Water Solubility (pH 7.4) | 127.3 ± 17.3 µM | Sparingly soluble | [2][13] |
| Human Microsomal Stability (t1/2) | 20.5 hours | 0.1 hours | [2][7] |
| Human Plasma Stability (Recovery at 6h) | 84% | 47% | [2] |
| In Vivo Half-life (mice) | ~3-4 hours | Very short | [4][6] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Disease/Injury Model | Key Findings | Reference(s) |
| UAMC-3203 | Mice | Multi-organ injury | Improved protection compared to Fer-1. | [3] |
| UAMC-3203 | Rats | Spinal Cord Injury | Inhibited ferroptosis and promoted functional recovery. | [14] |
| UAMC-3203 | Mice | Acute iron poisoning | Decreased plasma LDH levels. | [8] |
| Ferrostatin-1 | Rats | Huntington's Disease model | Inhibited cell death. | [15] |
| Liproxstatin-1 | Mice | Acute Renal Failure | Inhibited ferroptosis and prolonged survival. | [12] |
| Liproxstatin-1 | Mice | Subarachnoid Hemorrhage | Attenuated neurological deficits and neuroinflammation. | [16] |
Experimental Protocols
Reproducible and standardized methods are crucial for the comparative evaluation of ferroptosis inhibitors. Below are detailed protocols for key experiments used to characterize these compounds.
Experimental Workflow
The general workflow for comparing ferroptosis inhibitors is as follows:
Protocol 1: Cell Viability Assay for Ferroptosis Inhibition
This protocol is used to determine the potency of inhibitors in preventing ferroptosis-induced cell death.
Materials:
-
Cell line of interest (e.g., HT-1080, IMR-32)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., Erastin, RSL3) stock solution in DMSO
-
Ferroptosis inhibitors (UAMC-3203, Ferrostatin-1, etc.) stock solutions in DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, CCK-8, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.[17]
-
Inhibitor Pre-treatment: Prepare serial dilutions of the ferroptosis inhibitors in complete cell culture medium. Remove the old medium and add the medium containing the inhibitors. Incubate for 1-2 hours.[18]
-
Ferroptosis Induction: Add the ferroptosis inducer (e.g., Erastin to a final concentration of 10 µM) to the wells containing the inhibitors.[18] Include control wells with inducer only, inhibitor only, and vehicle (DMSO) only.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24 hours).[18]
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).[19]
-
Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the viability data to the vehicle-treated control. Calculate the IC50 value for each inhibitor from the dose-response curve.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY™ 581/591
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
Ferroptosis inducer and inhibitors
-
C11-BODIPY™ 581/591 stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer and inhibitors as described in Protocol 1.
-
Probe Loading: Approximately 30-60 minutes before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[17]
-
Incubation: Incubate for 30-60 minutes at 37°C.[17]
-
Washing: Gently wash the cells twice with pre-warmed PBS.[17]
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red (excitation/emission ~581/591 nm), while the oxidized form fluoresces green (excitation/emission ~488/510 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[20]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE channel.
-
Conclusion
The available data strongly indicates that this compound is a superior ferroptosis inhibitor compared to its predecessor, Ferrostatin-1, and a potent alternative to other inhibitors like Liproxstatin-1. Its enhanced potency, metabolic stability, and solubility make it a more reliable and effective tool for in vivo studies and a promising candidate for therapeutic development in diseases where ferroptosis plays a pathogenic role. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the efficacy of these and other novel ferroptosis inhibitors.
References
- 1. Ferroptosis Inhibition Enhances Osteoblast Activity: The Role of Liproxstatin-1 and Coenzyme Q10 [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ferrostatin-1 | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. abpbio.com [abpbio.com]
A Comparative In Vivo Analysis of UAMC-3203 Hydrochloride and Deferoxamine in Iron-Related Pathologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of UAMC-3203 hydrochloride and deferoxamine (B1203445), two compounds with distinct mechanisms of action in mitigating iron-related cellular damage. While deferoxamine is a classical iron chelator, this compound functions as a potent ferroptosis inhibitor. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
Deferoxamine has a long-standing clinical history as an iron-chelating agent, effectively removing systemic iron from the body. In contrast, this compound is a research compound that acts as a radical-trapping antioxidant to specifically inhibit ferroptosis, a form of iron-dependent cell death. A key in vivo study in a rat model of cardiac arrest demonstrated that while deferoxamine reduced cardiac non-heme iron levels, UAMC-3203 did not, highlighting their different primary mechanisms of action. This guide will delve into the details of this and other relevant in vivo studies to provide a clear comparison of these two compounds.
Data Presentation
Table 1: In Vivo Efficacy in a Rat Model of Post-Resuscitation Myocardial Dysfunction
| Parameter | Control Group (Post-Resuscitation) | Deferoxamine (100 mg/kg) | UAMC-3203 (5 mg/kg) | Combination (DFO + UAMC-3203) |
| Cardiac Non-Heme Iron (µg/g wet tissue) | 70.50 ± 3.16 | 55.95 ± 2.50 | 72.43 ± 4.92 | 55.95 ± 2.50 |
| Glutathione Peroxidase 4 (GPX4) (relative expression) | 0.021 ± 0.016 | 0.203 ± 0.025 | 0.187 ± 0.043 | Not specified |
| 4-Hydroxynonenal (4-HNE) (relative expression) | 3.338 ± 0.221 | 2.683 ± 0.273 | 2.848 ± 0.169 | Not specified |
Data extracted from a study on post-resuscitation myocardial dysfunction in a rat model of cardiac arrest[1][2][3].
Table 2: General In Vivo Pharmacokinetic and Toxicity Profile
| Parameter | Deferoxamine | This compound |
| Primary Mechanism | Iron Chelation | Ferroptosis Inhibition (Radical Trapping) |
| Administration Route (in vivo studies) | Intraperitoneal, Intravenous, Subcutaneous | Intraperitoneal, Intravenous |
| Reported In Vivo Half-life | Short, requiring continuous infusion for sustained levels. | Appears to have a longer tissue retention compared to plasma half-life. Plasma levels were below the detection limit 6 hours after a 5 mg/kg IV dose in rats, but substantial levels were found in the liver, kidneys, and lungs after 39 hours[4]. |
| Toxicity Profile | Potential for auditory and ocular toxicity with long-term use, local injection site reactions[4]. | No toxicity was observed in mice after daily intraperitoneal injections of 20 µmol/kg for 4 weeks[5][6][7]. |
Experimental Protocols
In Vivo Model of Post-Resuscitation Myocardial Dysfunction
This protocol is based on the methodology described in the comparative study of UAMC-3203 and deferoxamine in a rat model of cardiac arrest[1][2][3].
Animal Model:
-
Male Sprague-Dawley rats.
Procedure:
-
Anesthesia: Anesthesia is induced and maintained.
-
Surgical Preparation: Intubation and cannulation of the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.
-
Induction of Cardiac Arrest: Ventricular fibrillation (VF) is induced electrically.
-
Cardiopulmonary Resuscitation (CPR): Mechanical chest compressions and ventilation are initiated after a period of untreated VF.
-
Drug Administration:
-
Deferoxamine Group: 100 mg/kg of deferoxamine mesylate is administered intraperitoneally at the onset of CPR.
-
UAMC-3203 Group: 5 mg/kg of this compound is administered intraperitoneally at the onset of CPR.
-
Combination Group: Both drugs are administered at the above-mentioned doses.
-
Control Group: A corresponding volume of saline is administered.
-
-
Post-Resuscitation Monitoring: Hemodynamic parameters and cardiac function are monitored for a set period.
-
Tissue Collection and Analysis: At the end of the experiment, heart tissue is collected for analysis of non-heme iron content, and markers of oxidative stress (e.g., GPX4, 4-HNE).
Quantitative Analysis:
-
Non-Heme Iron: Measured using an iron assay kit on homogenized heart tissue.
-
Protein Expression (GPX4, 4-HNE): Assessed by Western blot analysis of heart tissue lysates.
General In Vivo Iron Overload Model for Chelation Studies
This is a general protocol for inducing iron overload in a mouse model to test the efficacy of iron chelators like deferoxamine.
Animal Model:
-
C57BL/6 mice.
Procedure:
-
Iron Overload Induction: Mice are injected intraperitoneally with iron dextran (B179266) (e.g., 500 mg/kg) one to two times a week for several weeks to induce systemic iron overload.
-
Chelation Therapy:
-
Deferoxamine Group: Deferoxamine is administered via subcutaneous infusion using an osmotic pump or through daily subcutaneous injections (e.g., 20-50 mg/kg/day).
-
-
Sample Collection:
-
Urine and Feces: Mice are housed in metabolic cages to collect 24-hour urine and feces for the measurement of iron excretion.
-
Blood: Blood samples are collected to measure serum iron, ferritin, and transferrin saturation.
-
Tissues: At the end of the study, organs such as the liver, spleen, and heart are harvested to determine tissue iron concentration.
-
Quantitative Analysis:
-
Iron Concentration: Measured in urine, feces, serum, and tissue homogenates using methods like atomic absorption spectrometry or colorimetric assays.
Mandatory Visualization
Figure 1: Contrasting Mechanisms of Deferoxamine and UAMC-3203
Figure 2: Experimental Workflow for In Vivo Comparative Study
Conclusion
Based on the available in vivo data, this compound and deferoxamine have fundamentally different roles in the context of iron-related pathologies. Deferoxamine acts as a systemic iron chelator, binding and facilitating the excretion of excess iron from the body. Its efficacy in reducing tissue iron stores is well-documented. This compound, on the other hand, functions as a ferroptosis inhibitor by trapping radicals and preventing lipid peroxidation, a downstream consequence of iron-mediated oxidative stress.
The direct comparative study in a cardiac arrest model supports this distinction, where deferoxamine reduced cardiac iron levels while UAMC-3203 did not, although both showed protective effects on myocardial function, likely through their respective mechanisms. For researchers investigating systemic iron overload, deferoxamine remains the benchmark iron chelator. This compound, however, represents a promising therapeutic agent for conditions where ferroptosis is a key pathological driver, such as in ischemia-reperfusion injuries. Further head-to-head studies in models of chronic iron overload would be necessary to determine if UAMC-3203 possesses any clinically relevant systemic iron chelation activity.
References
- 1. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Specificity of UAMC-3203 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
UAMC-3203 hydrochloride has emerged as a potent and selective third-generation inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its improved stability and in vivo efficacy make it a valuable tool for studying the role of ferroptosis in various disease models. This guide provides a comprehensive comparison of UAMC-3203 with other commonly used ferroptosis inhibitors, supported by experimental data and detailed protocols to aid researchers in their study design.
Mechanism of Action: A Lipophilic Radical Scavenger
UAMC-3203 acts as a lipophilic radical-trapping antioxidant.[1][2] It readily incorporates into cellular membranes where it can directly scavenge lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1][2] This mechanism is shared with other well-known ferroptosis inhibitors like ferrostatin-1 and liproxstatin-1 (B1674854).
Mechanism of UAMC-3203 in the ferroptosis pathway.
Comparative Performance Data
UAMC-3203 demonstrates superior performance compared to the first-generation ferroptosis inhibitor, ferrostatin-1, in terms of both potency and metabolic stability. While direct, comprehensive comparisons with liproxstatin-1 are less documented in publicly available literature, existing data suggests UAMC-3203 is a highly potent inhibitor.
| Inhibitor | IC50 (Ferroptosis Inhibition) | Metabolic Stability (Human Microsomes, t1/2) | Key Advantages |
| This compound | ~10-12 nM [2][3] | ~20.5 hours [3] | High potency, excellent metabolic stability, and proven in vivo efficacy.[4][5] |
| Ferrostatin-1 | ~33-60 nM[6][7] | ~0.1 hours[7] | Well-characterized first-generation inhibitor. |
| Liproxstatin-1 | ~22 nM[4] | Data not readily available | Potent in vivo efficacy.[4] |
Specificity Profile of UAMC-3203
One study investigating acetaminophen-induced liver injury suggested a potential off-target effect of UAMC-3203 on the mitochondrial anchor protein Sab in a specific experimental context, which was independent of its antioxidant activity.[8][9] However, this was not a systematic screen and requires further investigation.
In the absence of broad-panel screening data, the specificity of UAMC-3203 is primarily inferred from its potent and consistent inhibition of ferroptosis across various in vitro and in vivo models, and its demonstrated lack of toxicity in preclinical studies.[7][10] For instance, daily intraperitoneal injections of UAMC-3203 in mice for four weeks showed no signs of toxicity.[7]
It is important for researchers to consider the possibility of off-target effects, especially when using any chemical probe in new experimental systems.
Experimental Protocols
To facilitate the validation and use of UAMC-3203, detailed protocols for key in vitro assays are provided below.
In Vitro Ferroptosis Inhibition Assay (Cell Viability)
This protocol describes a method to assess the ability of UAMC-3203 to protect cells from ferroptosis induced by agents like erastin (B1684096) or RSL3.
Workflow for assessing ferroptosis inhibition.
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080)
-
Complete cell culture medium
-
This compound, Ferrostatin-1, Liproxstatin-1 (stock solutions in DMSO)
-
Ferroptosis inducer: Erastin or RSL3 (stock solutions in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of UAMC-3203 and other inhibitors in culture medium. Remove the existing medium from the cells and add the medium containing the inhibitors. Incubate for 1 hour.
-
Ferroptosis Induction: Add the ferroptosis inducer (e.g., erastin or RSL3) to the wells at a pre-determined concentration that induces significant cell death.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
Cell Viability Assessment: Measure cell viability using a preferred method according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control. A rescue of cell viability in the presence of the inhibitor indicates its protective effect against ferroptosis.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[11][12]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
6-well plates or imaging dishes
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or imaging dish. Once attached, treat the cells with the ferroptosis inducer in the presence or absence of UAMC-3203 for a predetermined time (e.g., 6-24 hours).
-
Probe Loading: During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Analysis:
-
Fluorescence Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer to quantify the shift in fluorescence.
-
Conclusion
This compound is a highly potent and stable inhibitor of ferroptosis, offering significant advantages over earlier generations of inhibitors for both in vitro and in vivo research. Its primary mechanism of action is as a lipophilic radical-trapping antioxidant, which directly counteracts the lipid peroxidation central to the ferroptotic process. While its specificity is supported by its consistent on-target activity and lack of overt toxicity in preclinical models, researchers should be aware of the current absence of comprehensive, publicly available off-target screening data. The provided protocols offer a starting point for researchers to independently validate the efficacy and specificity of UAMC-3203 in their experimental systems. Further studies are warranted to fully elucidate its broader selectivity profile.
References
- 1. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors [helmholtz-munich.de]
- 9. researchgate.net [researchgate.net]
- 10. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
UAMC-3203 Hydrochloride: A Comparative Guide to a Novel Ferroptosis Inhibitor
In the rapidly evolving field of regulated cell death, ferroptosis has emerged as a key pathway implicated in a multitude of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of potent and specific inhibitors to dissect its molecular mechanisms and explore its therapeutic potential. UAMC-3203 hydrochloride, a third-generation ferrostatin analog, has shown significant promise with enhanced stability and in vivo efficacy. This guide provides a comprehensive comparison of this compound with other established ferroptosis inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Ferroptosis Inhibitors
This compound distinguishes itself from other ferroptosis inhibitors through its improved physicochemical properties and potent radical-trapping antioxidant activity. Below is a comparative summary of UAMC-3203 and its key alternatives.
| Inhibitor | Target/Mechanism of Action | In Vitro Potency (IC50) | Key Advantages | Key Disadvantages |
| This compound | Radical-Trapping Antioxidant (RTA) | 10 nM (erastin-induced ferroptosis in IMR-32 cells)[1][2], 12 nM[3] | High potency, improved metabolic stability and solubility compared to Fer-1.[1] No observed toxicity in mice with repeated injections.[3] | Investigational compound, less commercially available than Fer-1. |
| Ferrostatin-1 (Fer-1) | Radical-Trapping Antioxidant (RTA) | 33 nM (erastin-induced ferroptosis)[1] | First-in-class, well-characterized ferroptosis inhibitor. | Poor metabolic stability and solubility, limiting in vivo applications.[1] |
| Liproxstatin-1 (Lip-1) | Radical-Trapping Antioxidant (RTA) | Potent ferroptosis inhibitor | Highly effective in vivo. | Limited publicly available direct comparative IC50 data with UAMC-3203. |
| Deferoxamine (B1203445) (DFO) | Iron Chelator | Not applicable (prevents ferroptosis by reducing iron availability) | FDA-approved for iron overload, clinically translatable.[4] | Indirect mechanism of ferroptosis inhibition, may have off-target effects. UAMC-3203 was more effective in improving cardiac output in a post-resuscitation model.[4] |
Experimental Data Highlights
In Vitro Efficacy
A key study demonstrated the superior in vitro potency of UAMC-3203 compared to its parent compound, ferrostatin-1. In erastin-induced ferroptosis in IMR-32 neuroblastoma cells, UAMC-3203 exhibited an IC50 of 10 nM, over three times more potent than ferrostatin-1 (IC50 = 33 nM)[1]. This enhanced potency is attributed to its improved chemical structure, leading to better cell permeability and stability.
In Vivo Rescue Experiments
In a rat model of cardiac arrest and post-resuscitation myocardial dysfunction, both UAMC-3203 and deferoxamine (DFO) demonstrated protective effects by suppressing ferroptosis.[4] Treatment with UAMC-3203 led to a significant upregulation of GPX4 and a decrease in the lipid peroxidation marker 4-HNE.[4] While both compounds improved cardiac function, UAMC-3203 was noted to be more effective than DFO in improving cardiac output.[4] Interestingly, UAMC-3203 did not affect the overall cardiac non-heme iron levels, unlike the iron chelator DFO, highlighting their distinct mechanisms of action.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for inducing ferroptosis and assessing the efficacy of inhibitors like this compound.
Erastin-Induced Ferroptosis Rescue Assay
Objective: To evaluate the ability of this compound and other inhibitors to rescue cells from ferroptosis induced by the system xc- inhibitor, erastin (B1684096).
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma, IMR-32 neuroblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Erastin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Alternative inhibitors (e.g., Ferrostatin-1, Liproxstatin-1, Deferoxamine)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in complete cell culture medium.
-
Pre-treatment: Remove the culture medium and add the medium containing the inhibitors to the respective wells. Incubate for 1 hour.
-
Ferroptosis Induction: Add erastin to the wells at a pre-determined lethal concentration (e.g., 5-10 µM for HT-1080 cells). Include a vehicle control (DMSO) and an erastin-only control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a preferred assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and calculate the IC50 values for each inhibitor.
RSL3-Induced Ferroptosis Rescue Assay
Objective: To assess the protective effect of this compound against ferroptosis induced by the direct GPX4 inhibitor, RSL3.
Materials:
-
Cell line of interest (e.g., PANC-1 pancreatic cancer, HCT116 colorectal cancer)
-
Complete cell culture medium
-
RSL3 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Alternative inhibitors
-
96-well cell culture plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Follow the same procedure as in the erastin-induced assay.
-
Compound Preparation: Prepare dilutions of inhibitors as described previously.
-
Co-treatment: Remove the culture medium and add the medium containing both RSL3 at a lethal concentration (e.g., 100-500 nM) and the respective inhibitors.
-
Incubation: Incubate for 12-24 hours. The optimal time may vary depending on the cell line.
-
Cell Viability Assessment: Perform a cell viability assay.
-
Data Analysis: Analyze the data as described for the erastin assay.
Visualizing the Mechanisms
To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways in ferroptosis and a typical experimental workflow.
Caption: Signaling pathway of ferroptosis induction and inhibition.
Caption: General workflow for in vitro ferroptosis rescue experiments.
Conclusion
This compound represents a significant advancement in the development of ferroptosis inhibitors. Its superior potency, stability, and in vivo efficacy make it a valuable tool for investigating the role of ferroptosis in health and disease. While alternatives like ferrostatin-1 laid the groundwork, and iron chelators such as deferoxamine offer a clinically available option, UAMC-3203 provides researchers with a more robust and reliable small molecule inhibitor for preclinical studies. Further research and direct comparative studies will continue to elucidate the full potential of UAMC-3203 and its place in the growing arsenal (B13267) of ferroptosis modulators.
References
UAMC-3203 Hydrochloride: A Comparative Guide to its In Vivo Efficacy in Ferroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UAMC-3203 hydrochloride's in vivo performance against other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation into its therapeutic potential.
Superior In Vivo Performance of this compound
This compound has emerged as a potent third-generation ferroptosis inhibitor, demonstrating significant advantages over the first-generation inhibitor, Ferrostatin-1 (Fer-1). Its enhanced in vivo efficacy is largely attributed to its improved solubility and metabolic stability.[1][2]
Key Advantages:
-
Enhanced Stability and Solubility: Unlike Fer-1, which suffers from poor plasma stability and solubility, UAMC-3203 is a more stable and readily soluble analog.[1][3] This leads to better bioavailability and more effective in vivo application.
-
Greater Potency: In in vitro models of erastin-induced ferroptosis, UAMC-3203 exhibits a lower IC50 value (12 nM) compared to Ferrostatin-1 (33 nM), indicating higher potency.
-
Superior Protection in Disease Models: UAMC-3203 has shown improved protection against multi-organ injury in mice compared to Fer-1.[3][4] It has also demonstrated efficacy in reducing secondary damage and improving locomotor recovery in animal models of spinal cord injury.[5] Furthermore, it has been shown to improve myocardial dysfunction following ischemia-reperfusion injury.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative comparison of this compound with Ferrostatin-1 in various experimental models.
Table 1: In Vitro Potency and Plasma Stability
| Compound | IC50 (Erastin-Induced Ferroptosis) | Human Microsomal Half-life (t1/2) | Plasma Recovery (at 6h) |
| UAMC-3203 | 10 nM[2] | 20.5 hours[2] | 84%[2] |
| Ferrostatin-1 | 33 nM[2] | 0.1 hours[2] | 47%[2] |
Table 2: In Vivo Efficacy in a Mouse Model of Acute Iron Overload
| Treatment Group | Relative Malondialdehyde (MDA) Levels in Kidney | Relative Malondialdehyde (MDA) Levels in Liver |
| Vehicle | ~1.0 | ~1.0 |
| Ferrostatin-1 | ~0.8 | ~0.7 |
| UAMC-3203 | ~0.6 | ~0.5 |
(Data adapted from a study on acute iron overload in mice.[6] Lower MDA levels indicate reduced lipid peroxidation and greater protection.)
Experimental Protocols
In Vivo Multi-Organ Injury Mouse Model
-
Objective: To assess the protective effect of UAMC-3203 against acute iron overload-induced multi-organ injury.
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Mice are treated with either vehicle (e.g., 2% DMSO in saline), Ferrostatin-1, or this compound.
-
Acute iron overload is induced by intraperitoneal injection of iron dextran.
-
Tissues (liver, kidney) are harvested at specific time points (e.g., 2 hours) post-induction.
-
-
Endpoint Measurement:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels in tissue homogenates are measured as an indicator of lipid peroxidation.[6]
-
Survival: Survival rates are monitored over a set period.
-
Spinal Cord Injury (SCI) Rat Model
-
Objective: To evaluate the neuroprotective effects and functional recovery promoted by UAMC-3203 after spinal cord injury.
-
Animal Model: Adult female Sprague-Dawley rats.
-
Procedure:
-
A contusion or compression injury is induced at a specific thoracic level of the spinal cord.
-
Treatment with this compound (e.g., 5 mg/kg, intravenously) or vehicle is initiated post-injury.[7] Treatment can be administered either acutely (e.g., daily for 1-14 days) or in a delayed manner (e.g., daily for 28-42 days).
-
-
Endpoint Measurements:
-
Locomotor Function: Assessed using scoring systems like the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: Spinal cord tissue is examined for lesion size, neuronal loss, and myelination.[5]
-
Biomarker Analysis: Levels of proteins involved in ferroptosis and oxidative stress (e.g., NRF2, HO-1, GPX4) are measured by Western blot.[7]
-
Visualizing the Mechanism and Workflow
Signaling Pathway of UAMC-3203 in Neuroprotection
UAMC-3203 is understood to exert its protective effects in part through the activation of the NRF2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: UAMC-3203 activates the NRF2/HO-1 pathway to mitigate ferroptosis.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a ferroptosis inhibitor like UAMC-3203.
Caption: Workflow for in vivo assessment of UAMC-3203 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferroptosis Inhibitors: UAMC-3203 Hydrochloride vs. Liproxstatin-1
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. This guide provides an objective comparison of two prominent ferroptosis inhibitors, UAMC-3203 hydrochloride and liproxstatin-1 (B1674854), focusing on their efficacy, mechanisms of action, and the experimental data supporting their activity.
Mechanism of Action: Radical-Trapping Antioxidants
Both this compound and liproxstatin-1 are potent inhibitors of ferroptosis that function as radical-trapping antioxidants (RTAs).[1] They interrupt the chain reaction of lipid peroxidation within cell membranes, a key event in the execution of ferroptosis. Their primary mechanism involves scavenging lipid peroxyl radicals, thereby preventing the propagation of lipid damage and subsequent cell death. While both compounds share this fundamental mechanism, differences in their chemical structures may influence their potency, stability, and pharmacokinetic properties.
Quantitative Efficacy Data
The following table summarizes the reported in vitro efficacy of this compound and liproxstatin-1 in various cell-based assays. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in cell lines, ferroptosis inducers, and experimental conditions.
| Inhibitor | Assay Type | Cell Line | Ferroptosis Inducer | IC50 / EC50 | Citation(s) |
| This compound | Cell Viability | IMR-32 Neuroblastoma | Erastin (B1684096) | IC50: 10 nM | [2][3] |
| This compound | Cell Viability | IMR-32 Neuroblastoma | Erastin | IC50: 12 nM | [4] |
| This compound | Cell Viability | PC9 | FZKA | 25 nM (effective concentration) | [5] |
| Liproxstatin-1 | Cell Viability | Gpx4-/- cells | - | IC50: 22 nM | [6] |
| Liproxstatin-1 | Cell Viability | Pfa-1 mouse fibroblasts | (1S,3R)-RSL3 | EC50: 38 ± 3 nM | [1] |
| Liproxstatin-1 | Cell Viability | PC9 | FZKA | 200 nM (effective concentration) | [5] |
This compound has demonstrated high potency, with IC50 values in the low nanomolar range for inhibiting erastin-induced ferroptosis.[2][3][4] Liproxstatin-1 also exhibits potent ferroptosis inhibition, with reported IC50 and EC50 values in the nanomolar range in various cellular models.[1][6] Notably, UAMC-3203 was developed as an analog of ferrostatin-1 with improved metabolic stability and solubility.[7][8] Studies have indicated that UAMC-3203 possesses a longer half-life in human and rat microsomes compared to ferrostatin-1, suggesting potentially better pharmacokinetic properties for in vivo applications.[7][9]
Experimental Protocols
To aid researchers in the evaluation of these inhibitors, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 or MTT Assay)
This assay is fundamental for assessing the cytoprotective effect of ferroptosis inhibitors.
Principle: Cell Counting Kit-8 (CCK-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric assays that measure cell metabolic activity, which correlates with the number of viable cells. Viable cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan (B1609692) product, which can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.[10][11]
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or liproxstatin-1 for 1-2 hours.
-
Induction of Ferroptosis: Add a ferroptosis inducer, such as erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM), to the wells.[12] Include appropriate controls (untreated cells, cells with inducer only, cells with inhibitor only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[11]
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay directly measures the hallmark of ferroptosis: the accumulation of lipid reactive oxygen species (ROS).
Principle: BODIPY™ 581/591 C11 is a fluorescent lipid probe that incorporates into cellular membranes.[13] In its reduced state, it emits red fluorescence. Upon oxidation by lipid peroxyl radicals, its fluorescence shifts to green.[13] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Protocol:
-
Cell Treatment: Seed and treat cells with ferroptosis inducers and inhibitors as described for the cell viability assay.
-
Dye Loading: After the treatment period, remove the medium and incubate the cells with 1-10 µM BODIPY™ 581/591 C11 in serum-free medium for 30 minutes at 37°C.[13]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging/Flow Cytometry: Acquire images using a fluorescence microscope with appropriate filters for red and green fluorescence. Alternatively, cells can be harvested and analyzed by flow cytometry.[1][14]
-
Data Analysis: Quantify the fluorescence intensity of both the green and red channels. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Glutathione (B108866) Peroxidase 4 (GPX4) Activity Assay
This assay measures the activity of the key enzyme that protects against ferroptosis.
Principle: GPX4 is a selenoenzyme that reduces lipid hydroperoxides to their corresponding alcohols, using glutathione (GSH) as a cofactor. The activity of GPX4 can be measured indirectly through a coupled enzyme reaction. GPX4 catalyzes the oxidation of GSH to glutathione disulfide (GSSG). GSSG is then reduced back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm, is proportional to the GPX4 activity.[15]
Protocol:
-
Cell Lysate Preparation: Treat cells as desired, then harvest and lyse them in a suitable buffer on ice. Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing GSH, glutathione reductase, and NADPH.
-
Initiation: Initiate the reaction by adding a substrate for GPX4, such as cumene (B47948) hydroperoxide.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the GPX4 activity based on the rate of NADPH consumption and normalize to the total protein concentration.
Signaling Pathway and Experimental Workflow
Conclusion
Both this compound and liproxstatin-1 are highly potent inhibitors of ferroptosis, acting through a well-established radical-trapping antioxidant mechanism. The available data suggests that UAMC-3203 may offer advantages in terms of pharmacokinetic properties, such as improved stability, which could be beneficial for in vivo studies. However, the choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, the method of ferroptosis induction, and the desired therapeutic application. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising compounds.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. abpbio.com [abpbio.com]
- 14. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 protocol v1 [protocols.io]
- 15. benchchem.com [benchchem.com]
UAMC-3203 Hydrochloride: A Comparative Guide on its Cross-Reactivity with Other Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
UAMC-3203 hydrochloride, a second-generation ferrostatin analog, has emerged as a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its enhanced stability and in vivo efficacy compared to its predecessor, ferrostatin-1, have positioned it as a valuable tool for studying ferroptosis and as a potential therapeutic agent for diseases where this pathway is implicated.[1][2][3] This guide provides a comprehensive comparison of UAMC-3203's activity on ferroptosis against other major regulated cell death pathways: apoptosis, necroptosis, and pyroptosis, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Lipophilic Radical Scavenger
UAMC-3203's primary mechanism of action is as a lipophilic radical-trapping antioxidant.[1] It effectively neutralizes lipid peroxyl radicals within cellular membranes, thereby halting the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This targeted action preserves the integrity of cell membranes and prevents the catastrophic events leading to cell demise.
Performance Comparison: Ferroptosis vs. Other Cell Death Pathways
Current research strongly indicates a high degree of selectivity of UAMC-3203 for the ferroptotic pathway. While direct head-to-head comparative studies under various induced cell death conditions are limited, the available evidence points towards minimal to no cross-reactivity with apoptosis, necroptosis, and pyroptosis.
| Cell Death Pathway | Key Mediators | Effect of UAMC-3203 | Supporting Evidence |
| Ferroptosis | Iron, ACSL4, GPX4, Lipid Peroxidation | Potent Inhibition | Numerous studies demonstrate UAMC-3203's ability to prevent cell death induced by ferroptosis inducers like erastin (B1684096) and RSL3. It effectively reduces lipid peroxidation and rescues cells from ferroptotic death. |
| Apoptosis | Caspases (e.g., Caspase-3, -8, -9) | No Direct Inhibition Observed | In studies where apoptosis was a potential confounding factor, the use of the pan-caspase inhibitor zVAD-fmk did not alter the protective effects of UAMC-3203 against ferroptosis, suggesting a distinct mechanism of action. |
| Necroptosis | RIPK1, RIPK3, MLKL | No Direct Inhibition Observed | The necroptosis inhibitor Necrostatin-1s (Nec-1s) did not mimic or enhance the protective effect of UAMC-3203 in ferroptosis models, indicating that UAMC-3203 does not target the core necroptotic machinery. |
| Pyroptosis | Caspase-1, Gasdermin D | No Direct Inhibition Observed | Similar to apoptosis, the lack of interference from broad caspase inhibitors suggests UAMC-3203 does not directly inhibit the inflammatory caspases central to pyroptosis. |
A Note on Potential Off-Target Effects: One study investigating acetaminophen-induced liver injury reported that the protective effect of UAMC-3203 was not mediated by the inhibition of ferroptosis but was associated with the downregulation of Sab, a mitochondrial anchor protein for JNK. While this suggests a potential off-target effect, it does not directly imply an interaction with the core machinery of other regulated cell death pathways. Further research is needed to elucidate the full implications of this finding.
Signaling Pathway Diagrams
To visually delineate the distinct mechanisms of these cell death pathways and the specific point of intervention for UAMC-3203, the following signaling pathway diagrams are provided.
Caption: Ferroptosis pathway and the inhibitory action of UAMC-3203.
Caption: Simplified overview of the apoptotic signaling cascade.
Caption: Key steps in the necroptotic signaling pathway.
Caption: The canonical pyroptosis pathway initiated by inflammasome activation.
Experimental Protocols
To facilitate the independent verification of UAMC-3203's selectivity, the following are generalized protocols for inducing and assessing ferroptosis, apoptosis, necroptosis, and pyroptosis in cell culture.
Induction and Assessment of Ferroptosis
-
Induction:
-
Treat cells with a known ferroptosis inducer such as Erastin (e.g., 1-10 µM) or RSL3 (e.g., 10-100 nM) for 12-24 hours.
-
-
Assessment of Lipid Peroxidation:
-
Stain cells with C11-BODIPY™ 581/591 (e.g., 2 µM for 30 minutes).
-
Analyze by flow cytometry, measuring the shift in fluorescence from red to green, indicative of lipid peroxidation.
-
-
Cell Viability Assay:
-
Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or by staining with propidium (B1200493) iodide (PI) and analysis by flow cytometry.
-
-
UAMC-3203 Treatment:
-
Pre-treat cells with UAMC-3203 (e.g., 10-100 nM) for 1-2 hours before adding the ferroptosis inducer.
-
Induction and Assessment of Apoptosis
-
Induction:
-
Treat cells with an apoptosis inducer like Staurosporine (e.g., 0.1-1 µM) for 3-6 hours.
-
-
Assessment of Caspase Activity:
-
Measure caspase-3/7 activity using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7 Assay).
-
-
Annexin V/PI Staining:
-
Stain cells with FITC-conjugated Annexin V and PI.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
UAMC-3203 Treatment:
-
Co-treat cells with Staurosporine and UAMC-3203 to assess any potential inhibitory effects.
-
Induction and Assessment of Necroptosis
-
Induction (in susceptible cell lines like HT-29 or L929):
-
Treat cells with a combination of TNF-α (e.g., 10-100 ng/mL), a Smac mimetic (e.g., Birinapant, 100 nM), and a pan-caspase inhibitor (e.g., zVAD-fmk, 20 µM) for 6-24 hours. This cocktail is often referred to as "TSZ".
-
-
Assessment of MLKL Phosphorylation:
-
Lyse cells and perform Western blotting using an antibody specific for phosphorylated MLKL (p-MLKL).
-
-
Cell Viability Assay:
-
Measure cell viability using an LDH release assay, which detects the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.
-
-
UAMC-3203 Treatment:
-
Co-treat cells with the TSZ cocktail and UAMC-3203.
-
Induction and Assessment of Pyroptosis
-
Induction (in immune cells like macrophages):
-
Prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours.
-
Stimulate with a second signal such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.
-
-
Assessment of Gasdermin D Cleavage:
-
Perform Western blotting on cell lysates to detect the cleaved N-terminal fragment of Gasdermin D.
-
-
Measurement of IL-1β Release:
-
Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.
-
-
LDH Release Assay:
-
Assess membrane permeabilization by measuring LDH release from the cells.
-
-
UAMC-3203 Treatment:
-
Treat cells with UAMC-3203 during the priming and/or stimulation steps.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the cross-reactivity of a compound across different cell death pathways.
References
Evaluating the Pharmacokinetic Profile of UAMC-3203 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
UAMC-3203 hydrochloride is a third-generation ferroptosis inhibitor that demonstrates significant promise in preclinical models of diseases where regulated cell death by ferroptosis is implicated. Its improved physicochemical and pharmacokinetic properties over earlier generations of ferroptosis inhibitors, such as Ferrostatin-1 (Fer-1), make it a compelling candidate for further investigation. This guide provides an objective comparison of the pharmacokinetic profile of this compound with other relevant compounds, supported by available experimental data.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and its comparators. Data has been compiled from various preclinical studies.
Table 1: In Vitro Potency and Stability
| Compound | IC50 (nM) | Human Microsomal Stability (t1/2, hours) | Murine Microsomal Stability (t1/2, hours) | Plasma Stability (% recovery after 6h) |
| UAMC-3203 | 10 - 12[1][2] | 20.5[1] | 3.46[1] | 84.2[3] |
| Ferrostatin-1 (Fer-1) | 33[4] | 0.1[5] | - | 47.3[3] |
Table 2: Solubility and In Vivo Distribution
| Compound | Aqueous Solubility | In Vivo Distribution |
| UAMC-3203 | More readily soluble than Fer-1[4]. Water solubility is pH-dependent: ~3.5 times higher at pH 6.0 and 7.4 than at pH 5.0[5]. | Rapidly removed from bloodstream and redistributed to tissues. Significant concentrations found in liver, kidney, and lungs.[1] In rats, plasma concentrations were below the detection limit 6 hours after intravenous administration, indicating rapid tissue distribution[6]. |
| Ferrostatin-1 (Fer-1) | Suffers from solubility issues[4]. | In vivo application is less effective due to lower plasma stability[4]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following are generalized protocols based on descriptions from the cited literature.
In Vitro Microsomal Stability Assay
-
Incubation: The test compound (e.g., UAMC-3203) is incubated with human, rat, or mouse liver microsomes at 37°C. The reaction mixture typically contains a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) and a cofactor, NADPH, to initiate metabolic reactions.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, often a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Analysis: The half-life (t1/2) is calculated from the rate of disappearance of the parent compound over time.
In Vivo Pharmacokinetic Study in Rodents
-
Dosing: this compound is administered to rodents (mice or rats) via a specific route, commonly intraperitoneal (i.p.) or intravenous (i.v.) injection. The compound is typically solubilized in a vehicle such as 3% DMSO in normal saline[4].
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Tissue Harvesting: At the end of the study, or in separate groups of animals, tissues of interest (e.g., liver, kidney, lungs) are harvested.
-
Sample Analysis: The concentration of the drug in plasma and tissue homogenates is quantified using a validated analytical method, typically LC-MS.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
Visualizing Key Processes
The following diagrams illustrate the mechanism of action of UAMC-3203 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of UAMC-3203 in inhibiting ferroptosis.
Caption: A generalized workflow for evaluating in vivo pharmacokinetics.
Concluding Remarks
This compound represents a significant advancement in the development of ferroptosis inhibitors, primarily due to its superior pharmacokinetic profile compared to first-generation compounds like Fer-1. Its enhanced stability and solubility contribute to its improved in vivo efficacy and make it a more viable candidate for therapeutic applications. The provided data and protocols offer a foundation for researchers to design and interpret further studies aimed at elucidating the full therapeutic potential of UAMC-3203.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Synergistic Effects of UAMC-3203 Hydrochloride
For researchers, scientists, and professionals in drug development, identifying and characterizing synergistic interactions between therapeutic compounds is paramount. This guide provides a framework for evaluating the synergistic potential of UAMC-3203 hydrochloride, a potent ferroptosis inhibitor, with other compounds. While specific published data on synergistic combinations of this compound is limited, this document outlines the rationale for potential synergies and provides detailed experimental protocols and data presentation templates to guide future research.
Understanding this compound
UAMC-3203 is a third-generation ferroptosis inhibitor, an analogue of ferrostatin-1 (Fer-1), with superior potency, solubility, and metabolic stability.[1][2] Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. UAMC-3203 acts as a lipophilic radical-trapping antioxidant, inserting into phospholipid bilayers to halt the chain reaction of lipid peroxidation, thereby inhibiting ferroptosis.[3] It has shown protective effects in various preclinical models, including spinal cord injury, myocardial dysfunction, and corneal wound healing.[1][2][4][5]
Potential for Synergistic Combinations
The mechanism of action of UAMC-3203 suggests potential for synergistic interactions with compounds that either induce or are affected by oxidative stress and lipid peroxidation.
-
With Chemotherapeutic Agents: Certain chemotherapy drugs, such as cisplatin, are known to induce oxidative stress and can trigger ferroptosis.[6] While UAMC-3203 would be expected to have an antagonistic effect on the ferroptosis-inducing action of such drugs, in a therapeutic context aimed at protecting healthy tissues from chemotherapy-induced side effects, a synergistic protective effect could be explored.
-
With Other Ferroptosis Inducers: Combining UAMC-3203 with compounds that induce ferroptosis through different mechanisms (e.g., erastin, which inhibits the cystine/glutamate antiporter system Xc-) could be a valuable research tool to dissect the pathways of ferroptosis.
-
With Iron Chelators: A study combining UAMC-3203 with the iron chelator deferoxamine (B1203445) (DFO) in a model of post-resuscitation myocardial dysfunction found that while the combination therapy was more effective, there were no synergistic effects observed.[4] This suggests that targeting lipid peroxidation and iron availability simultaneously may not produce a synergistic outcome in all contexts.
Experimental Methodology for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with a compound of interest (Compound X), a checkerboard assay followed by the calculation of the Combination Index (CI) is a standard and robust method.
Experimental Protocol: Checkerboard Viability Assay
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line or a primary cell type relevant to a disease model) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and Compound X in an appropriate solvent (e.g., DMSO). Create a series of serial dilutions for each compound.
-
Checkerboard Setup:
-
Along the x-axis of the 96-well plate, add increasing concentrations of this compound.
-
Along the y-axis, add increasing concentrations of Compound X.
-
The plate will thus contain wells with each compound alone at various concentrations, as well as all possible combinations of the two.
-
Include appropriate controls: cells with no treatment, cells with vehicle control, and wells with each compound alone.
-
-
Incubation: Incubate the plate for a duration relevant to the cell type and compounds being tested (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Normalization: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells (set to 100%).
Data Interpretation and Presentation
The data from the checkerboard assay can be analyzed to determine if the combination of UAMC-3203 and Compound X is synergistic, additive, or antagonistic.
Combination Index (CI) Calculation
The Combination Index is calculated using the Chou-Talalay method. The formula for the CI for two drugs is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of UAMC-3203 and Compound X in combination that achieve a certain effect (e.g., 50% inhibition of cell viability).
-
(Dx)₁ and (Dx)₂ are the concentrations of UAMC-3203 and Compound X alone that achieve the same effect.
The interpretation of the CI value is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Data Tables
Summarize the quantitative data in a clear and structured table. Below is a template for presenting the results of a hypothetical checkerboard assay.
Table 1: Synergistic Effect of UAMC-3203 and Compound X on Cell Viability
| UAMC-3203 (nM) | Compound X (µM) | % Cell Viability (Mean ± SD) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 10 | 0 | 95 ± 5 | 0.05 | - | - |
| 0 | 5 | 80 ± 7 | 0.20 | - | - |
| 10 | 5 | 50 ± 6 | 0.50 | 0.8 | Synergy |
| 20 | 0 | 88 ± 4 | 0.12 | - | - |
| 0 | 10 | 65 ± 8 | 0.35 | - | - |
| 20 | 10 | 30 ± 5 | 0.70 | 0.6 | Synergy |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Experimental Workflow
The workflow for assessing synergy can be visualized to provide a clear overview of the experimental process.
Caption: Workflow for synergistic effect analysis.
Signaling Pathway of Ferroptosis Inhibition
UAMC-3203 inhibits ferroptosis by trapping lipid peroxyl radicals within cellular membranes. This pathway is crucial for understanding its mechanism of action.
Caption: Inhibition of ferroptosis by UAMC-3203.
Conclusion
This compound holds promise as a potent and stable ferroptosis inhibitor. While direct evidence of its synergistic effects with other compounds is not yet widely available, its mechanism of action provides a strong rationale for investigating such combinations. The experimental framework provided in this guide offers a robust starting point for researchers to explore the synergistic potential of UAMC-3203 in various therapeutic contexts. Meticulous experimental design and quantitative analysis, as outlined here, will be crucial in uncovering novel combination therapies and advancing our understanding of ferroptosis.
References
- 1. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 6. Dynamical Synergy of Drug Combinations during Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of UAMC-3203 Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of UAMC-3203 hydrochloride, a potent ferroptosis inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following guidelines are intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 2271358-65-5 | [1] |
| Molecular Formula | C₂₅H₃₈ClN₅O₂S | [2] |
| Molecular Weight | 508.12 g/mol | [2] |
| IC₅₀ (Ferroptosis) | 12 nM | [3] |
| Storage Temperature | 4°C (Recommended) | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use in a well-ventilated area. For handling larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator is recommended.
-
Lab Coat: A standard laboratory coat should be worn.
Proper Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[1][2]
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
-
Solid Waste:
-
For small quantities, some suppliers suggest disposal with household waste may be permissible, but this should be verified with local authorities.[4]
-
For larger quantities or as a standard best practice, collect solid this compound waste in a clearly labeled, sealed container.
-
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, tubes, and paper towels, should be treated as contaminated waste.
-
Dispose of these materials in the designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with the compound by scrubbing with alcohol.[1]
-
-
Waste Pickup:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS-approved waste management contractor.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]
-
Cleanup:
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Place all contaminated material into a sealed container for disposal.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
UAMC-3203 in the Context of Ferroptosis Inhibition
UAMC-3203 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The diagram below illustrates the general mechanism of ferroptosis and the inhibitory action of compounds like UAMC-3203.
Caption: A simplified diagram of the ferroptosis pathway and the inhibitory action of UAMC-3203.
References
Essential Safety and Operational Guide for Handling UAMC-3203 Hydrochloride
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with UAMC-3203 hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Safety Precautions
There are conflicting classifications regarding the hazards of this compound. While some suppliers classify it as non-hazardous, others indicate potential risks.[1][2][3] To ensure the highest safety standards, it is imperative to handle this compound as potentially hazardous, adhering to the most stringent safety precautions outlined.
According to one Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity, oral (Category 4)[1]
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation (Category 2A)[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses/Goggles | Must meet appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Face Shield | Recommended for splash protection.[1] | |
| Skin Protection | Protective Gloves | Impermeable and resistant to the product. Material recommendations may vary, so consult the glove manufacturer's specifications.[2] |
| Laboratory Coat | Standard laboratory coat. | |
| Protective Clothing | As needed for the scale of work.[1] | |
| Respiratory Protection | Respirator | Required if dust is generated. Use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry and well-ventilated place.[1]
-
Recommended storage temperatures are -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months).[4]
-
Store locked up.[1]
First Aid Measures
In case of accidental exposure, immediate action is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3] |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a physician.[1][3] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[1][3] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3] |
Spills and Disposal
Accidental Release Measures:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1][3]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3]
-
For solid spills, sweep up and shovel. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of contents/container in accordance with local, state, and federal regulations.[1]
-
Do not dispose of with household waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
